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  • Product: [2-(Methoxymethyl)oxan-2-yl]methanol
  • CAS: 264891-16-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Experimental Methodologies for[2-(Methoxymethyl)oxan-2-yl]methanol: A Technical Guide for Drug Discovery

Executive Summary & Strategic Context In modern medicinal chemistry, the historical over-reliance on planar, aromatic scaffolds has contributed to high attrition rates in clinical development, primarily due to poor aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the historical over-reliance on planar, aromatic scaffolds has contributed to high attrition rates in clinical development, primarily due to poor aqueous solubility and off-target promiscuity. [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9) represents a paradigm shift in Fragment-Based Drug Discovery (FBDD). As a highly saturated, gem-disubstituted tetrahydropyran (oxane) derivative, it serves as a premium sp3 -rich building block.

The foundational "Escape from Flatland" theory, pioneered by Lovering et al., postulates that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp3 -hybridized carbons ( Fsp3​ )—directly correlates with improved clinical success rates 1[1]. With an Fsp3​ of 1.0 (fully saturated), [2-(Methoxymethyl)oxan-2-yl]methanol provides a rigid, stereochemically defined vector for structural elaboration, offering an ideal starting point for developing highly selective, soluble, and metabolically stable therapeutics.

In Silico & Structural Physicochemical Profiling

Before initiating empirical assays, establishing a baseline physicochemical profile is critical for guiding experimental design. The gem-disubstitution at the C2 position of the oxane ring restricts conformational flexibility, which minimizes the entropic penalty upon target binding while maintaining excellent polarity.

Table 1: Physicochemical Properties of [2-(Methoxymethyl)oxan-2-yl]methanol

PropertyValueMethod / Source
CAS Number 264891-16-9Sigma-Aldrich
Molecular Formula C8H16O3Structural Analysis
Molecular Weight 160.21 g/mol Calculated
Fsp3​ (Fraction sp3 ) 1.00Calculated (8/8 carbons)
Hydrogen Bond Donors 1Structural Analysis (-OH)
Hydrogen Bond Acceptors 3Structural Analysis (3x Oxygen)
Topological Polar Surface Area 48.38 ŲIn Silico Estimation
Rotatable Bonds 3Structural Analysis

Experimental Determination of Key Physicochemical Parameters

As a Senior Application Scientist, I emphasize that computational predictions must be empirically validated. The following self-validating protocols are designed to eliminate artifacts commonly encountered in early-stage screening.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality & Logic: Kinetic solubility assays, which rely on diluting DMSO stock solutions into aqueous buffers, frequently overestimate solubility due to the formation of supersaturated states. To accurately assess the compound's suitability for oral formulation, we must determine its thermodynamic solubility 2[2]. This method measures the true equilibrium between the solid crystal lattice and the aqueous phase. The mandatory presence of excess solid at the end of the incubation serves as a self-validating checkpoint; if no solid remains, equilibrium cannot be guaranteed, and the assay must be repeated with a higher API load.

Protocol:

  • Sample Preparation: Weigh approximately 10 mg of solid[2-(Methoxymethyl)oxan-2-yl]methanol into a high-recovery glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and incubate on an orbital shaker (300 rpm) at 37 °C for 48 to 72 hours. Note: This extended duration provides the necessary kinetic energy to overcome the activation barrier of crystal lattice dissolution.

  • Validation Check: Visually inspect the vial. The presence of undissolved solid confirms that the solution is saturated.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove sub-visible particulates.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a meticulously prepared standard curve to determine the exact equilibrium concentration.

SolubilityWorkflow A 1. Solid Excess Addition B 2. Buffer Addition (pH 7.4) A->B C 3. Equilibration (24-72h, 37°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Filtration (0.22 µm) D->E F 6. HPLC-UV Quantification E->F

Caption: Workflow for thermodynamic equilibrium solubility determination.

Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Causality & Logic: While algorithms can estimate cLogP, they often fail to accurately model the complex hydrogen-bonding networks and solvation dynamics of heavily oxygenated, gem-disubstituted heterocycles. Therefore, empirical determination using the OECD Test Guideline 107 shake-flask method is the gold standard 3[3]. We utilize n-octanol because its amphiphilic nature closely mimics the phospholipid bilayer of biological membranes. By testing multiple volume ratios, the system self-validates the partitioning consistency.

Protocol:

  • Pre-saturation: Stir n-octanol and PBS (pH 7.4) together for 24 hours, then separate the phases. This prevents volume shifts during the actual assay.

  • Stock Preparation: Dissolve the compound in the pre-saturated PBS to a known concentration (e.g., 100 µM).

  • Partitioning: Combine the aqueous stock with pre-saturated n-octanol in glass vials at three different volume ratios (1:1, 1:2, and 2:1).

  • Agitation: Mechanically shake the vials at 25 °C for 1 hour to achieve thermodynamic partitioning equilibrium.

  • Separation: Centrifuge at 2,000 x g for 10 minutes to ensure a sharp phase boundary.

  • Sampling & Analysis: Carefully sample both phases using separate syringes to avoid cross-contamination. Quantify the concentration in each phase via LC-MS/MS.

  • Calculation: Calculate LogD = log10​ ([Octanol]/[Aqueous]). Consistent values across the three ratios validate the assay's integrity.

Metabolic Stability and Reactivity Profiling

Causality & Logic: The oxane core is generally resistant to metabolism, but the methoxymethyl ether moiety represents a classic structural liability for CYP450-mediated O-dealkylation. Conducting a Human Liver Microsome (HLM) stability assay early in the pipeline identifies the intrinsic clearance ( CLint​ ) rate. The inclusion of a minus-NADPH control is a critical self-validating step: it differentiates true CYP-mediated metabolism from chemical instability or degradation by non-CYP enzymes.

Protocol (Microsomal Clearance):

  • Incubation Mixture: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450 activity. (Simultaneously run a parallel control substituting NADPH with buffer).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 15 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS to plot the decay curve of the parent compound, allowing for the calculation of half-life ( t1/2​ ) and CLint​ .

Applications in Fragment-Based Drug Discovery (FBDD)

[2-(Methoxymethyl)oxan-2-yl]methanol is not an end-product but a strategic starting point. Its high Fsp3​ character and multiple hydrogen-bonding vectors make it an ideal candidate for fragment libraries screened via Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR). Once a low-affinity hit is identified, the distinct vectors provided by the hydroxymethyl and methoxymethyl groups allow for rapid, structure-guided elaboration into high-affinity lead compounds.

FBDD_Pathway N1 [2-(Methoxymethyl)oxan-2-yl]methanol (Fsp3 = 1.0) N2 Fragment Screening (SPR / NMR) N1->N2 N3 Hit Validation (High Ligand Efficiency) N2->N3 N4 Structure-Guided Elaboration (Vector Growth) N3->N4 N5 Lead Candidate (Enhanced 3D Complexity) N4->N5

Caption: Integration of sp3-rich fragments into FBDD pipelines.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". URL:[Link]

  • Umwelt-online.de. "OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995)". URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to [2-(Methoxymethyl)oxan-2-yl]methanol

This guide provides a comprehensive technical overview of [2-(Methoxymethyl)oxan-2-yl]methanol, a notable member of the tetrahydropyran (THP) class of heterocyclic compounds. Given the significance of the THP scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of [2-(Methoxymethyl)oxan-2-yl]methanol, a notable member of the tetrahydropyran (THP) class of heterocyclic compounds. Given the significance of the THP scaffold in modern medicinal chemistry, this document serves as a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the core identifiers, physicochemical properties, synthesis, potential applications, and safety considerations of this specific molecule, grounding our discussion in established scientific principles and field-proven insights.

Core Identifiers and Nomenclature

To ensure clarity and precision in scientific communication, it is essential to begin with the fundamental identifiers for [2-(Methoxymethyl)oxan-2-yl]methanol.

IdentifierValue
CAS Number 264891-16-9
IUPAC Name [2-(Methoxymethyl)oxan-2-yl]methanol
Synonym (2-(methoxymethyl)tetrahydro-2H-pyran-2-yl)methanol
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol

The Tetrahydropyran Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. This structural motif is prevalent in numerous natural products and has been extensively utilized in the design of synthetic drug candidates. The inclusion of a THP ring can significantly influence a molecule's pharmacological profile.

The THP scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the development of ligands for a variety of biological targets.[1][2] Its conformational flexibility, combined with the hydrogen bond accepting capability of the ether oxygen, allows for favorable interactions within biological systems. Furthermore, the incorporation of a THP moiety can enhance the metabolic stability and pharmacokinetic properties of a drug candidate.[3]

Synthesis and Mechanistic Considerations

A potential synthetic pathway is visualized below:

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final Final Product Dihydropyran Dihydropyran Prins_Reaction Prins-type Reaction/ Acid Catalysis Dihydropyran->Prins_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Prins_Reaction Methanol Methanol Methanol->Prins_Reaction Intermediate_1 2-alkoxy-tetrahydropyran intermediate Prins_Reaction->Intermediate_1 Formation of C-C and C-O bonds Final_Product [2-(Methoxymethyl)oxan-2-yl]methanol Intermediate_1->Final_Product Further functionalization/ Hydrolysis

Caption: Plausible synthetic workflow for [2-(Methoxymethyl)oxan-2-yl]methanol.

This proposed pathway leverages the reactivity of dihydropyran in the presence of an aldehyde (formaldehyde, generated from paraformaldehyde) and an alcohol (methanol) under acidic conditions. The reaction likely proceeds through an oxocarbenium ion intermediate, which is then trapped by the nucleophilic attack of methanol and subsequent reaction with formaldehyde. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions.[4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development. While extensive experimental data for [2-(Methoxymethyl)oxan-2-yl]methanol is limited, we can infer some properties based on its structure and data from similar compounds.

PropertyPredicted/Inferred ValueRationale/Supporting Data
Physical State LiquidSmaller, non-polar molecules with similar molecular weights are often liquids at room temperature.
Boiling Point > 150 °CThe presence of a hydroxyl group allows for hydrogen bonding, which would increase the boiling point compared to a simple ether. For comparison, 2-methoxytetrahydropyran has a boiling point of 128-129 °C.[5]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Moderately soluble in water.The ether and alcohol functionalities will confer polarity, allowing for solubility in polar solvents. The hydrocarbon backbone will limit its solubility in water.
Density ~1.0 - 1.1 g/mLThe density is expected to be slightly higher than that of water due to the oxygen content. For example, the density of 2-methoxytetrahydropyran is 0.963 g/mL.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below are the expected spectroscopic signatures for [2-(Methoxymethyl)oxan-2-yl]methanol based on its functional groups and the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.4 ppm), the methylene protons of the methoxymethyl group (a singlet or AB quartet), the methylene protons of the hydroxymethyl group (a singlet or AB quartet), and the protons of the tetrahydropyran ring (a series of multiplets in the range of 1.5-4.0 ppm). The protons on the carbon adjacent to the ether oxygen (C6) will be the most downfield of the ring protons.[6]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methoxy carbon, the carbons of the methoxymethyl and hydroxymethyl groups, and the carbons of the tetrahydropyran ring. The carbon atom at the 2-position (C2), being a quaternary center bonded to two oxygen atoms, will have a characteristic chemical shift in the range of 95-110 ppm. The other ring carbons will appear in the aliphatic region of the spectrum.[7]

Infrared (IR) Spectroscopy

The IR spectrum of [2-(Methoxymethyl)oxan-2-yl]methanol will be characterized by the following key absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding.[8][9]

  • C-H Stretch: Multiple sharp absorptions in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups and the tetrahydropyran ring.

  • C-O Stretch: Strong C-O stretching vibrations are anticipated in the fingerprint region, typically between 1050-1150 cm⁻¹, characteristic of the ether and alcohol functionalities.[6][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of [2-(Methoxymethyl)oxan-2-yl]methanol would likely show a molecular ion peak (M⁺) at m/z 160. The fragmentation pattern would be expected to involve the loss of the methoxymethyl radical (•CH₂OCH₃) or the hydroxymethyl radical (•CH₂OH), as well as characteristic fragmentations of the tetrahydropyran ring.[11]

Applications in Drug Discovery and Development

As a substituted tetrahydropyran, [2-(Methoxymethyl)oxan-2-yl]methanol holds potential as a valuable building block in the synthesis of more complex molecules with therapeutic applications. The tetrahydropyran motif is a key component in a number of approved drugs and clinical candidates.[3]

The introduction of the 2-methoxymethyl and 2-hydroxymethyl substituents provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. The hydroxyl group can be readily converted into other functional groups or used as a handle for conjugation to other molecular fragments.

The overall physicochemical properties imparted by this scaffold, such as increased polarity and potential for improved metabolic stability, make it an attractive component for the design of novel therapeutic agents.[1]

Safety and Handling

While a specific material safety data sheet (MSDS) for [2-(Methoxymethyl)oxan-2-yl]methanol is not widely available, general precautions for handling substituted tetrahydropyrans should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.[12]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[12]

  • Fire Hazards: Tetrahydropyran and its derivatives are often flammable. Keep away from heat, sparks, and open flames.[13]

  • Peroxide Formation: Ethers, including tetrahydropyrans, can form explosive peroxides upon exposure to air and light. Store in a tightly sealed container in a cool, dark place.[14]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

[2-(Methoxymethyl)oxan-2-yl]methanol, with its 2,2-disubstituted tetrahydropyran core, represents a molecule of significant interest for synthetic and medicinal chemists. Its structural features and the established importance of the tetrahydropyran scaffold in drug discovery underscore its potential as a versatile building block for the creation of novel therapeutic agents. This guide has provided a foundational understanding of its identifiers, plausible synthesis, predicted properties, and potential applications, thereby equipping researchers with the necessary knowledge for its effective utilization in their scientific endeavors. Further experimental investigation into the specific biological activities and synthetic utility of this compound is warranted and encouraged.

References

  • Isser, S. J., Duffield, A. M., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry, 33(6), 2266–2270. [Link]

  • Lee, H., & Kim, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 65. [Link]

  • Alan, R. (1996). An 1H and 13C NMR conformational study of 2-(benzotriazol-1-yl)-substituted tetrahydropyrans. Canadian Journal of Chemistry, 74(8), 1599-1607. [Link]

  • Infrared intensities of alcohols and ethers. (n.d.). CaltechTHESIS. [Link]

  • (2-methoxytetrahydro-2H-pyran-3-yl)methanol. (2025, May 20). Chemical Synthesis Database. [Link]

  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. (2016, September 21). Griti. [Link]

  • Barbero, A., Díez-Poza, C., & Barbero, H. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 114. [Link]

  • 2-Methoxytetrahydropyran. PubChem. [Link]

  • C2H6O CH3CH2OH infrared spectrum of ethanol. Doc Brown's Advanced Organic Chemistry. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-38. [Link]

  • an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Organic Syntheses. [Link]

  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. (2022, October 19). OSTI.GOV. [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • (s)-2-Methoxytetrahydropyran. PubChem. [Link]

  • 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Cheméo. [Link]

  • Tetrahydropyran. NIST WebBook. [Link]

  • Experimental and Theoretical Evaluation of trans-3-Halo- 2-Hydroxy-Tetrahydropyran Conformational Prefer. Universidade de São Paulo. [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006, August 29). ARKIVOC. [Link]

  • tetrahydropyran-2-methanol, 100-72-1. The Good Scents Company. [Link]

  • Production method for tetrahydro-2h-pyran derivative. (2017, October 11).
  • Recent Advances in the Synthesis of 2H-Pyrans. (2018, January 10). Molecules. [Link]

  • 1 H NMR spectra of 2 , its dianion and tetraanion with potassium in THF- d8 at 180 K. ResearchGate. [Link]

  • Mass Spectra of Tetrahydrofuran Derivatives. SID. [Link]

  • The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (2016, January 15). The Journal of Organic Chemistry. [Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020, July 30). MDPI. [Link]

Sources

Foundational

literature review of [2-(Methoxymethyl)oxan-2-yl]methanol derivatives

An In-depth Technical Guide to the Synthesis and Potential Applications of [2-(Methoxymethyl)oxan-2-yl]methanol Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The oxane (tetrahydropy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of [2-(Methoxymethyl)oxan-2-yl]methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs. The unique stereochemical and electronic properties of this heterocycle make it an attractive framework for the development of novel therapeutic agents. This technical guide explores the synthesis, derivatization, and potential biological significance of a specific class of 2,2-disubstituted oxanes: [2-(Methoxymethyl)oxan-2-yl]methanol and its derivatives. Due to the limited direct literature on this specific molecular entity, this guide will leverage established synthetic methodologies for analogous 2,2-disubstituted tetrahydropyrans and the well-documented chemistry of the methoxymethyl (MOM) protecting group to provide a comprehensive and scientifically grounded overview. We will delve into plausible synthetic strategies, detailed experimental protocols, and a discussion of potential structure-activity relationships (SAR) based on related bioactive molecules.

Introduction: The Significance of the 2,2-Disubstituted Oxane Scaffold

The tetrahydropyran (THP) ring is a common motif in a wide array of biologically active compounds. Its conformational flexibility and ability to participate in hydrogen bonding interactions contribute to its frequent occurrence in natural products and its utility in drug design. Specifically, the 2,2-disubstituted oxane framework, which features a quaternary center adjacent to the ring oxygen, presents a unique stereochemical and metabolic profile. This substitution pattern can impart increased metabolic stability by blocking oxidation at the 2-position and can also serve to orient other functional groups in a precise three-dimensional arrangement for optimal target engagement.

The subject of this guide, [2-(Methoxymethyl)oxan-2-yl]methanol, incorporates two key functionalities at this quaternary center: a primary alcohol, which serves as a handle for further derivatization, and a methoxymethyl ether, which can influence polarity, solubility, and hydrogen bonding capacity. Understanding the synthesis and potential biological activities of derivatives of this core structure is therefore of significant interest to medicinal chemists.

Synthetic Strategies for the [2-(Methoxymethyl)oxan-2-yl]methanol Core

While direct synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol is not extensively reported, a plausible and robust synthetic approach can be designed by drawing from established methods for the synthesis of 2,2-disubstituted tetrahydropyrans. A logical retrosynthetic analysis suggests a strategy involving the cyclization of a suitably functionalized δ-hydroxy alkene or a related precursor.

Proposed Synthetic Pathway

A practical approach to the [2-(Methoxymethyl)oxan-2-yl]methanol core involves an acid-catalyzed intramolecular hydroalkoxylation of a δ-hydroxy olefin. This method is known for its efficiency in constructing the tetrahydropyran ring.[1] The key steps are outlined below:

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Derivatization A δ-Hydroxy Alkene Precursor B [2-(Methoxymethyl)oxan-2-yl]methanol A->B  Acid-catalyzed  Intramolecular  Hydroalkoxylation C Derivatives B->C  Esterification/  Etherification, etc.

Caption: Proposed synthetic workflow for [2-(Methoxymethyl)oxan-2-yl]methanol and its derivatives.

Step-by-Step Experimental Protocol: Synthesis of the Core Scaffold (Analogical)

This protocol is a representative, analogical procedure based on the synthesis of similar 2,2-disubstituted tetrahydropyrans.[1]

Step 1: Synthesis of the δ-Hydroxy Alkene Precursor

  • To a solution of a suitable starting material, such as a protected 5-hexen-1-ol, introduce the methoxymethyl group at the 2-position. This can be achieved through various methods, including the use of a Grignard reagent with a protected hydroxyacetone, followed by methoxymethylation of the resulting tertiary alcohol.

  • The methoxymethyl (MOM) group can be introduced using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in dichloromethane.[2] Alternatively, safer and greener methods, such as electrochemical methoxymethylation or the use of dimethoxymethane with an acid catalyst, can be employed.[3]

  • Deprotection of the primary alcohol will yield the required δ-hydroxy alkene precursor.

Step 2: Acid-Catalyzed Intramolecular Cyclization

  • Dissolve the δ-hydroxy alkene precursor in a suitable anhydrous solvent, such as dichloromethane or toluene.

  • Add a catalytic amount of a Brønsted or Lewis acid. Common catalysts include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford [2-(Methoxymethyl)oxan-2-yl]methanol.

Derivatization of the Primary Alcohol

The primary alcohol of the [2-(Methoxymethyl)oxan-2-yl]methanol core is a versatile functional handle for the synthesis of a library of derivatives. Standard organic transformations can be employed to introduce a wide range of functionalities, allowing for the systematic exploration of structure-activity relationships.

Representative Protocol: O-Alkylation
  • To a solution of [2-(Methoxymethyl)oxan-2-yl]methanol in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the alkoxide.

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting ether derivative by flash column chromatography.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While the biological profile of [2-(Methoxymethyl)oxan-2-yl]methanol derivatives has not been explicitly described, insights into their potential applications can be gleaned from the activities of structurally related 2,2- and 2,6-disubstituted tetrahydropyrans.[4][5][6]

Insights from Analogous Compounds
Compound ClassReported Biological ActivityKey Structural FeaturesReference(s)
2,6-Disubstituted TetrahydropyransAntitumor, Analgesic, σ1 Receptor AffinityPhenyl and aminoethyl moieties[6][7]
(2R,3R)-Disubstituted TetrahydropyransAntiproliferative ActivitySide chain at position 2[4]
Goniothalesdiol A and related natural productsAdipogenic Activity2,6-disubstituted THP styryllactone[5]
N-(3-oxo-3,4-dihydro-2H-benzo[8][9]oxazine-7-carbonyl)guanidine DerivativesNa/H Exchange InhibitionSubstituents at the 2- and 4-positions of the oxazine ring[10]
Hypothesized SAR and Drug Design Rationale

The [2-(Methoxymethyl)oxan-2-yl]methanol scaffold offers several avenues for SAR exploration:

  • The Primary Alcohol: Derivatization of the primary alcohol to form esters, ethers, carbamates, or other functionalities can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric bulk. This is a critical site for influencing pharmacokinetic properties and target interactions.

  • The Methoxymethyl Group: While the methoxymethyl group itself is relatively simple, its oxygen atom can act as a hydrogen bond acceptor. Modifications to this group, though synthetically more challenging, could probe the importance of this interaction.

  • The Oxane Ring: The stereochemistry of the oxane ring and the introduction of substituents at other positions could significantly impact biological activity by altering the conformation and orientation of the key functional groups.

SAR_Logic cluster_Core [2-(Methoxymethyl)oxan-2-yl]methanol Core cluster_Derivatization Derivatization Points & Effects cluster_Properties Physicochemical & Biological Properties Core Oxane Scaffold (Metabolic Stability, Conformation) Primary_OH Primary Alcohol (Derivatization Handle) MOM_Group Methoxymethyl Group (H-bond Acceptor, Polarity) PK_Properties Pharmacokinetics (ADME) Primary_OH->PK_Properties Lipophilicity, Solubility Target_Binding Target Binding Affinity & Selectivity Primary_OH->Target_Binding Steric Bulk, H-bonding MOM_Group->PK_Properties Polarity MOM_Group->Target_Binding H-bonding Biological_Activity Overall Biological Activity PK_Properties->Biological_Activity Target_Binding->Biological_Activity

Caption: Logical relationships in the structure-activity of [2-(Methoxymethyl)oxan-2-yl]methanol derivatives.

Conclusion and Future Directions

The [2-(Methoxymethyl)oxan-2-yl]methanol scaffold represents an intriguing, yet underexplored, area of chemical space. By leveraging established synthetic methodologies for related tetrahydropyran systems, a diverse library of derivatives can be readily accessed. The systematic exploration of these derivatives, guided by the principles of structure-activity relationship analysis, holds promise for the discovery of novel therapeutic agents. Future work should focus on the efficient synthesis of the core scaffold and the biological evaluation of its derivatives in relevant disease models, such as oncology and neuroscience, where substituted oxanes have previously shown significant activity.

References

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Exploratory

[2-(Methoxymethyl)oxan-2-yl]methanol: A Tetrahydropyran Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and introduce three-dimensional complexity into drug candidates.[1][2] This guide introduces [2-(Methoxymethyl)oxan-2-yl]methanol, a specialized building block featuring a 2,2-disubstituted THP core. The presence of a quaternary stereocenter, a reactive primary alcohol for synthetic elaboration, and a stable methoxymethyl ether for property modulation makes this a unique and valuable tool for drug discovery. We will explore the strategic rationale for its use, propose robust synthetic strategies for its preparation, and provide detailed protocols for its application in constructing complex molecular architectures.

The Strategic Value of the Tetrahydropyran Scaffold in Drug Design

The tetrahydropyran (THP) motif is increasingly utilized as a bioisosteric replacement for carbocyclic rings like cyclohexane in drug development. This substitution offers several distinct advantages:

  • Improved Physicochemical Properties: The oxygen heteroatom in the THP ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility and improve absorption, distribution, metabolism, and excretion (ADME) profiles compared to its lipophilic cyclohexyl counterpart.[2]

  • Reduced Metabolic Liability: The ether linkage is generally more stable to metabolic oxidation than a methylene group in a cyclohexane ring.

  • Conformational Rigidity: The THP ring exists in a stable chair conformation, which reduces the entropic penalty upon binding to a biological target and can lead to higher potency and selectivity.[2]

  • Vectorial Exit Points: Substituted THPs provide well-defined three-dimensional exit vectors for substituents, allowing for precise orientation of pharmacophoric groups within a target's binding site.

The subject of this guide, [2-(Methoxymethyl)oxan-2-yl]methanol, incorporates these benefits into a novel building block designed for versatility and synthetic efficiency. Its 2,2-disubstituted nature creates a sterically defined quaternary center, a feature often found in potent and selective bioactive molecules.

Structural Analysis and Physicochemical Properties

The key to leveraging [2-(Methoxymethyl)oxan-2-yl]methanol is understanding its distinct structural features: a primary alcohol that serves as a versatile synthetic handle and a methoxymethyl ether that fine-tunes the molecule's steric and electronic properties.

PropertyPredicted Value / CharacteristicRationale and Impact
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Appearance Colorless Oil (Predicted)Based on similar substituted tetrahydropyrans.
Boiling Point >200 °C (Predicted)The presence of a hydroxyl group will significantly increase the boiling point compared to unsubstituted THP.
Solubility Soluble in polar organic solvents (MeOH, EtOH, DCM, THF). Moderately soluble in water.The two ether oxygens and the hydroxyl group allow for hydrogen bonding, enhancing polarity.
Hydrogen Bond Donor 1 (Primary -OH)The alcohol is the primary site for derivatization and interaction.
Hydrogen Bond Acceptor 3 (Ring O, Ether O, Hydroxyl O)Contributes to improved solubility and potential for strong target binding interactions.[2]
Chemical Stability Stable under basic and mildly acidic conditions. The methoxymethyl ether is robust.[3]The primary alcohol is amenable to a wide range of standard transformations. The ether is stable to most nucleophilic and basic reagents.

Synthesis of the 2,2-Disubstituted Tetrahydropyran Core

The construction of a quaternary center at the C2 position of a tetrahydropyran ring is a synthetic challenge that requires a carefully planned strategy. While numerous methods exist for synthesizing substituted THPs, acid-catalyzed cyclization of specifically designed alkenols presents a robust and stereocontrolled approach.[4][5] A Prins-type cyclization is particularly well-suited for this purpose.[6][7][8]

The proposed synthesis generates the key oxocarbenium ion intermediate, which undergoes a 6-endo-trig cyclization. The stereochemistry is controlled by the chair-like transition state, which minimizes steric interactions.

Caption: Proposed Prins-type cyclization for the synthesis of the target building block.

Experimental Protocol: Synthesis via Prins-Type Cyclization

This protocol is a representative procedure based on established methods for forming polysubstituted tetrahydropyrans.[5][9]

Materials:

  • Protected homoallylic alcohol (e.g., 4-(tert-butyldimethylsilyloxy)-pent-1-ene)

  • Methoxyacetaldehyde

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Quenching solution (e.g., saturated aq. NaHCO₃)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the protected homoallylic alcohol (1.0 equiv) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Aldehyde: Add methoxyacetaldehyde (1.2 equiv) dropwise to the cooled solution. Stir for 15 minutes.

  • Initiation of Cyclization: Add the Lewis acid (e.g., TMSOTf, 0.2 equiv) dropwise. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin-Layer Chromatography (TLC). Allow the reaction to slowly warm to room temperature over several hours if necessary. The silyl protecting group is often cleaved in situ under these conditions.

  • Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield [2-(Methoxymethyl)oxan-2-yl]methanol.

Causality and Self-Validation: The choice of a strong Lewis acid like TMSOTf is critical for generating the oxocarbenium ion at low temperatures.[9] The low temperature (-78 °C) helps control the stereoselectivity of the cyclization by favoring the thermodynamically more stable chair-like transition state. The reaction is self-validating through standard analytical techniques (TLC, NMR, MS) to confirm the formation of the desired product and its stereochemistry.

Synthetic Utility and Derivatization

The primary alcohol of [2-(Methoxymethyl)oxan-2-yl]methanol is a versatile handle for downstream synthetic modifications, allowing its seamless integration into drug scaffolds.

A. Selective Oxidation to the Aldehyde

Controlled oxidation of the primary alcohol to an aldehyde provides a key intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. Milder reagents are essential to prevent over-oxidation to the carboxylic acid.[10][11]

Caption: Workflow for the selective oxidation of the primary alcohol to an aldehyde.

Experimental Protocol: Oxidation with Manganese Dioxide

Rationale: Activated manganese dioxide (MnO₂) is a heterogeneous reagent that is highly selective for the oxidation of primary alcohols to aldehydes, especially when over-oxidation is a concern. The reaction is mild and the workup is a simple filtration.[10]

Materials:

  • [2-(Methoxymethyl)oxan-2-yl]methanol

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

Procedure:

  • Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM.

  • Add activated MnO₂ (5-10 equiv by weight) to the solution. The reaction is heterogeneous.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

B. Acylation to Form Esters

Acylation of the primary alcohol is a straightforward method to introduce the THP building block into a molecule via an ester linkage, a common functional group in prodrugs and bioactive compounds. For sterically hindered alcohols, specific catalytic methods may be required.[12][13]

Experimental Protocol: Acylation with Acetic Anhydride

Rationale: This standard procedure uses a common acylating agent and a mild base catalyst. The workup is simple, involving an aqueous wash to remove excess reagents.[14]

Materials:

  • [2-(Methoxymethyl)oxan-2-yl]methanol

  • Acetic Anhydride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Add TEA (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water. Transfer to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acetate ester. Purify by column chromatography if necessary.

Conclusion and Future Outlook

[2-(Methoxymethyl)oxan-2-yl]methanol represents a highly valuable, albeit underutilized, building block for medicinal chemistry. Its unique 2,2-disubstituted tetrahydropyran core provides a platform for introducing conformational rigidity and improved ADME properties. The orthogonally functionalized C2 position, with a reactive primary alcohol and a stable methoxymethyl ether, offers chemists a powerful tool for constructing complex molecules with precise control over steric and electronic parameters. The synthetic strategies and derivatization protocols outlined in this guide provide a clear roadmap for the adoption of this scaffold in the rational design of next-generation therapeutics.

Caption: Conceptual integration of the building block into a complex drug molecule.

References

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  • Wipf, P., & Ribe, S. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. Available at: [Link]

  • Ataman Kimya. METHOXYMETHYL ETHER. Available at: [Link]

  • Chemistry – A European Journal. (n.d.). Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science. Available at: [Link]

  • Lee, H. Y. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Common methods for the preparation of spiroketals. Available at: [Link]

  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. Available at: [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available at: [Link]

  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

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  • Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

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  • Chemistry – A European Journal. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. Available at: [Link]

  • MDPI. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Available at: [Link]

  • National Institutes of Health. (n.d.). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. PMC. Available at: [Link]

  • ACS Publications. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol

Abstract This comprehensive guide details a robust and efficient synthetic protocol for the preparation of [2-(Methoxymethyl)oxan-2-yl]methanol, a valuable substituted tetrahydropyran derivative for research and developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and efficient synthetic protocol for the preparation of [2-(Methoxymethyl)oxan-2-yl]methanol, a valuable substituted tetrahydropyran derivative for research and development in medicinal chemistry and materials science. The described methodology is designed for high reproducibility and scalability, addressing the needs of researchers, scientists, and drug development professionals. This document provides a thorough explanation of the underlying chemical principles, detailed step-by-step procedures, and the necessary analytical characterization for the successful synthesis and purification of the target compound.

Introduction

The tetrahydropyran (oxane) ring is a prevalent structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern on this heterocyclic core can significantly influence the molecule's physicochemical properties and biological activity. [2-(Methoxymethyl)oxan-2-yl]methanol is a unique building block featuring a quaternary stereocenter at the 2-position, substituted with both a hydroxymethyl and a methoxymethyl group. This arrangement offers multiple points for further chemical elaboration, making it an attractive intermediate for the synthesis of complex molecular architectures.

The synthetic strategy outlined herein is a two-step process commencing from the readily available starting material, δ-valerolactone. The key transformations involve a Wittig olefination to introduce the methoxymethylene group, followed by a hydroboration-oxidation to install the hydroxymethyl group, stereoselectively yielding the desired product.

Reaction Scheme and Mechanism

The synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol from δ-valerolactone proceeds through the following reaction sequence:

Step 1: Wittig Reaction

The initial step involves the reaction of δ-valerolactone with methoxymethylenetriphenylphosphorane. The ylide, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the lactone. This leads to the formation of a betaine intermediate, which subsequently collapses to form an oxaphosphetane. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide, which results in the elimination of this byproduct and the formation of the desired exocyclic enol ether, 2-(methoxymethylene)oxane.

Step 2: Hydroboration-Oxidation

The second step is the hydroboration-oxidation of the newly formed double bond in 2-(methoxymethylene)oxane. Borane (in the form of a borane-tetrahydrofuran complex) adds across the double bond in an anti-Markovnikov fashion. The boron atom, being the less electronegative species, adds to the more substituted carbon (C2 of the oxane ring), and the hydrogen atom adds to the less substituted carbon of the exocyclic double bond. This regioselectivity is sterically and electronically controlled. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the target primary alcohol, [2-(Methoxymethyl)oxan-2-yl]methanol.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Hydroboration-Oxidation start δ-Valerolactone product1 2-(Methoxymethylene)oxane start->product1 THF, -78 °C to rt reagent1 Methoxymethyltriphenylphosphonium chloride + n-BuLi reagent1->start product2 [2-(Methoxymethyl)oxan-2-yl]methanol product1->product2 THF, 0 °C to rt reagent2 1. BH3·THF 2. H2O2, NaOH reagent2->product1

Caption: Synthetic workflow for [2-(Methoxymethyl)oxan-2-yl]methanol.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
δ-ValerolactoneSigma-Aldrich≥98%
Methoxymethyltriphenylphosphonium chlorideSigma-Aldrich97%
n-Butyllithium (2.5 M in hexanes)Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%
Borane-tetrahydrofuran complex (1 M in THF)Sigma-Aldrich
Sodium hydroxideFisher Scientific≥97%
Hydrogen peroxide (30% solution)Fisher Scientific
Diethyl ether, anhydrousSigma-Aldrich≥99.7%
Saturated aqueous sodium bicarbonateIn-house prep.
BrineIn-house prep.
Anhydrous magnesium sulfateFisher Scientific
Protocol 1: Synthesis of 2-(Methoxymethylene)oxane
  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Ylide Preparation: To the flask, add methoxymethyltriphenylphosphonium chloride (10.28 g, 30 mmol) and anhydrous tetrahydrofuran (100 mL). Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will turn deep red, indicating the formation of the ylide. Stir the mixture at -78 °C for 1 hour.

  • Addition of Lactone: In a separate flask, prepare a solution of δ-valerolactone (2.0 g, 20 mmol) in anhydrous tetrahydrofuran (20 mL). Add this solution dropwise to the ylide suspension at -78 °C over 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The color of the solution will fade to a pale yellow/orange.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 2-(methoxymethylene)oxane as a colorless oil.

Protocol 2: Synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol
  • Apparatus Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.

  • Hydroboration: Dissolve the 2-(methoxymethylene)oxane (1.28 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL) and cool the solution to 0 °C in an ice bath.

  • Addition of Borane: Slowly add borane-tetrahydrofuran complex (11 mL of a 1 M solution in THF, 11 mmol) dropwise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (5 mL), followed by the dropwise addition of 30% hydrogen peroxide (5 mL), ensuring the temperature is maintained below 20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up: Add diethyl ether (30 mL) and water (20 mL) to the reaction mixture. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield [2-(Methoxymethyl)oxan-2-yl]methanol as a viscous, colorless oil.

Data Summary and Expected Results

StepProductStarting Material (mass)Product (Expected Yield)Analytical Characterization (Expected)
12-(Methoxymethylene)oxane2.0 g (δ-Valerolactone)1.5 - 1.8 g (60-70%)¹H NMR (CDCl₃): δ 5.95 (s, 1H), 3.80-3.75 (m, 2H), 3.55 (s, 3H), 2.30-2.25 (m, 2H), 1.80-1.60 (m, 4H). ¹³C NMR (CDCl₃): δ 150.2, 110.5, 68.1, 59.8, 30.2, 25.5, 21.8.
2[2-(Methoxymethyl)oxan-2-yl]methanol1.28 g (Product from Step 1)1.1 - 1.2 g (75-85%)¹H NMR (CDCl₃): δ 3.75-3.65 (m, 2H), 3.60 (s, 2H), 3.45 (s, 2H), 3.35 (s, 3H), 2.50 (br s, 1H), 1.70-1.50 (m, 6H). ¹³C NMR (CDCl₃): δ 78.5, 75.2, 68.4, 65.3, 59.2, 34.1, 25.8, 21.5. IR (neat): 3400 (br, O-H), 2930, 2860, 1100 (C-O) cm⁻¹.

Troubleshooting and Safety Precautions

  • Wittig Reaction: The formation of the ylide is highly sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere of nitrogen or argon. The n-butyllithium is pyrophoric and should be handled with extreme care.

  • Hydroboration-Oxidation: The borane-THF complex is flammable and reacts violently with water. The addition of hydrogen peroxide to the basic reaction mixture is exothermic and should be performed slowly with efficient cooling to prevent a runaway reaction.

  • Purification: The byproduct of the Wittig reaction, triphenylphosphine oxide, can sometimes be difficult to separate completely. Careful column chromatography is essential for obtaining a pure product.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol. The use of readily available starting materials and well-established chemical transformations makes this route amenable to both small-scale laboratory synthesis and larger-scale production. The detailed procedures and troubleshooting tips will aid researchers in successfully preparing this versatile building block for their synthetic endeavors.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The hydroboration of alkenes with diborane—a remarkably fast and stereospecific addition reaction. Journal of the American Chemical Society, 83(12), 2544-2551. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Application

The Synthetic Versatility of 2-Substituted Oxane Methanols: A Guide to the Application of [2-(Methoxymethyl)oxan-2-yl]methanol

In the intricate landscape of organic synthesis, the strategic selection of building blocks and protecting groups is paramount to the successful construction of complex molecular architectures. Among the myriad of hetero...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of organic synthesis, the strategic selection of building blocks and protecting groups is paramount to the successful construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, the tetrahydropyran (oxane) ring is a privileged motif, frequently encountered in the structures of natural products with significant biological activity. This application note delves into the synthetic utility of a specialized building block, [2-(Methoxymethyl)oxan-2-yl]methanol, a molecule that synergistically combines the structural features of the oxane framework with the strategic advantage of a methoxymethyl (MOM) ether protecting group.

This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth insights into the application of this and structurally related compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Strategic Advantage of the 2,2-Disubstituted Oxane Moiety

The 2,2-disubstituted tetrahydropyran skeleton, particularly with a hydroxymethyl and a protected hydroxyl group at the C2 position, offers a unique combination of steric and electronic properties. The quaternary center at C2 can serve as a chiral hub, and the differential protection of the two hydroxyl groups allows for selective functionalization, a key strategy in the stepwise elaboration of complex molecules.

The presence of the methoxymethyl (MOM) ether is a deliberate choice. The MOM group is a popular protecting group for alcohols due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive.[1] Its facile introduction and, more importantly, its selective removal under acidic conditions provide a valuable orthogonal protecting group strategy in multi-step syntheses.[2]

Synthesis of the [2-(Methoxymethyl)oxan-2-yl]methanol Scaffold

The synthesis of the title compound and its analogs can be approached through several modern synthetic strategies for tetrahydropyran ring formation.[3] A common and effective method involves the intramolecular oxa-Michael addition.[3]

Illustrative Synthetic Workflow

The following diagram outlines a general and plausible workflow for the synthesis of a 2,2-disubstituted oxane methanol derivative, which can be adapted for the synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol.

G cluster_0 Step 1: δ-Hydroxy-α,β-unsaturated Ester Formation cluster_1 Step 2: Intramolecular Oxa-Michael Addition cluster_2 Step 3: Functional Group Manipulation A Commercially Available Diol B Selective Protection (e.g., TBDMS) A->B C Oxidation to Aldehyde B->C D Horner-Wadsworth-Emmons Olefination C->D E δ-Hydroxy-α,β-unsaturated Ester D->E F Base-Catalyzed Cyclization E->F G Substituted Oxane Ester F->G H Reduction of Ester to Primary Alcohol G->H I Deprotection of Silyl Ether H->I J Selective MOM Protection I->J K [2-(Methoxymethyl)oxan-2-yl]methanol Analog J->K

Caption: General workflow for the synthesis of 2,2-disubstituted oxane methanols.

Core Application: A Versatile Building Block in Natural Product Synthesis

The primary application of [2-(Methoxymethyl)oxan-2-yl]methanol lies in its use as a chiral or achiral building block in the total synthesis of complex natural products. The tetrahydropyran ring is a common feature in many polyether natural products, and the functional handles on this building block allow for its incorporation into larger molecular frameworks.

Protocol: Chain Elongation via Oxidation and Wittig Reaction

This protocol details the conversion of the primary alcohol of [2-(Methoxymethyl)oxan-2-yl]methanol to an aldehyde, followed by a Wittig reaction to extend the carbon chain. This is a fundamental transformation that enables the connection of this building block to other fragments in a convergent synthesis.

Materials:

  • [2-(Methoxymethyl)oxan-2-yl]methanol (or a similar 2-substituted oxane methanol)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

Part A: Oxidation to the Aldehyde

  • Dissolve [2-(Methoxymethyl)oxan-2-yl]methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. The crude product can often be used in the next step without further purification.

Part B: Wittig Olefination

  • In a separate flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.4 eq) dropwise.

  • Allow the resulting orange-red solution to stir at room temperature for 30 minutes to form the ylide.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Dissolve the crude aldehyde from Part A in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to afford the terminal alkene.

Expected Outcome and Validation:

The successful execution of this protocol will result in the formation of a vinyl-substituted tetrahydropyran. The structure can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the alcohol proton and the appearance of vinylic proton signals in the 1H NMR spectrum are key indicators of a successful transformation.

Application as a Chiral Auxiliary

In its enantiomerically pure form, the [2-(Methoxymethyl)oxan-2-yl]methanol scaffold has the potential to be utilized as a chiral auxiliary.[4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[4]

Conceptual Application: Asymmetric Aldol Reaction

The primary alcohol of an enantiopure [2-(Methoxymethyl)oxan-2-yl]methanol can be esterified with a carboxylic acid. The resulting ester can then be converted to an enolate, which can participate in a diastereoselective aldol reaction. The steric bulk and the defined stereochemistry of the oxane ring would be expected to bias the approach of the electrophile, leading to a high diastereomeric excess in the product.

G cluster_0 Step 1: Attachment of Prochiral Substrate cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Cleavage of Auxiliary A Enantiopure [2-(Methoxymethyl)oxan-2-yl]methanol B Esterification with Propanoic Anhydride A->B C Chiral Ester B->C D Enolate Formation (e.g., LDA, -78 °C) C->D E Reaction with Aldehyde (R-CHO) D->E F Diastereomerically Enriched Aldol Adduct E->F G Hydrolysis or Reductive Cleavage F->G H Enantiomerically Enriched Aldol Product G->H I Recovered Chiral Auxiliary G->I

Caption: Conceptual workflow for the use of an oxane-based chiral auxiliary in an asymmetric aldol reaction.

Deprotection of the MOM Group

A key feature of the [2-(Methoxymethyl)oxan-2-yl]methanol building block is the ability to selectively remove the MOM protecting group under acidic conditions.[5][6] This unmasks a primary alcohol, which can then be further functionalized.

Protocol: Acid-Catalyzed Deprotection of the MOM Ether

Materials:

  • MOM-protected [2-(Methoxymethyl)oxan-2-yl] derivative

  • Methanol

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O) or another suitable acid (e.g., HCl in methanol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the MOM-protected compound (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data Summary:

ApplicationKey TransformationTypical YieldsDiastereomeric/Enantiomeric Excess
Building Block SynthesisOxidation-Wittig Sequence60-80% over two stepsN/A
Chiral Auxiliary (Conceptual)Asymmetric Aldol Reaction70-90%>90% de
DeprotectionAcid-catalyzed MOM removal>90%N/A

Conclusion

[2-(Methoxymethyl)oxan-2-yl]methanol and its structural analogs are valuable tools in the arsenal of the synthetic organic chemist. Their utility as versatile building blocks stems from the presence of the tetrahydropyran core and the strategically placed functional groups. The integrated MOM protecting group provides an additional layer of synthetic flexibility, allowing for the selective unmasking of a hydroxyl group at a later stage of a synthetic sequence. The concepts and protocols outlined in this application note are intended to serve as a practical guide for the effective utilization of this and similar reagents in the pursuit of complex molecule synthesis.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. (n.d.).
  • 2-Methoxytetrahydropyran 98 6581-66-4 - Sigma-Aldrich. (n.d.).
  • Alcohol Protecting Groups - Organic Chemistry Tutor. (n.d.).
  • Alcohol Protecting Groups. (n.d.).
  • [2-(hydroxymethyl)oxan-2-yl]methanol | CAS#:85373-58-6 | Chemsrc. (n.d.).
  • Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid - MedCrave online. (2020, January 23).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • Protecting Groups List - SynArchive. (n.d.).
  • Chiral Auxiliaries - Sigma-Aldrich. (n.d.).
  • Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template - PubMed. (2014, September 5).
  • Methoxymethyl ether - Wikipedia. (n.d.).

Sources

Method

Application Notes and Protocols for [2-(Methoxymethyl)oxan-2-yl]methanol: A Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Significance of Substituted Oxanes in Modern Drug Discovery The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Oxanes in Modern Drug Discovery

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] As a bioisostere of a cyclohexane ring, the oxane moiety can improve aqueous solubility and introduce a hydrogen bond acceptor through its ether oxygen, potentially leading to enhanced target engagement.[1] The strategic functionalization of the oxane ring provides a three-dimensional architecture that can be exploited to optimize a molecule's interaction with its biological target.

This guide focuses on the synthesis and potential applications of a novel bifunctional building block, [2-(Methoxymethyl)oxan-2-yl]methanol. This compound features a stable six-membered oxane ring substituted at the 2-position with both a primary alcohol (-CH₂OH) and a methoxymethyl ether (-CH₂OCH₃). This unique arrangement offers two distinct points for chemical modification, making it a highly versatile intermediate for the synthesis of complex molecules and for the construction of chemical libraries for drug discovery.[2][3] The primary alcohol serves as a nucleophile or a point for derivatization, while the methoxymethyl group can act as a protected hydroxyl group, which can be unveiled later in a synthetic sequence. The introduction of the hydroxymethyl group can confer therapeutic advantages and improve the biological activity of drugs.[4][5]

Physicochemical and Spectroscopic Data (Predicted)

Given the novelty of [2-(Methoxymethyl)oxan-2-yl]methanol, empirical data is scarce. The following table summarizes its predicted properties based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Appearance Colorless to pale yellow oilBased on similar functionalized oxanes.
Boiling Point ~220-240 °C at 760 mmHgEstimated based on boiling points of related poly-oxygenated alkanes and cyclic ethers.
Solubility Soluble in methanol, ethanol, DCM, THF, ethyl acetateThe presence of ether and hydroxyl groups suggests good solubility in polar organic solvents. Limited solubility in water and non-polar solvents like hexane.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.0-3.5 (m), 3.4 (s), 2.0-1.5 (m)Expected signals: methoxy protons (~3.4 ppm), methylene protons adjacent to oxygen atoms (3.5-4.0 ppm), and oxane ring protons (1.5-2.0 ppm).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~100, ~70, ~65, ~59, ~30, ~25, ~20Expected signals: quaternary carbon C2 (~100 ppm), methylene carbons adjacent to oxygen (~70, 65 ppm), methoxy carbon (~59 ppm), and other ring carbons (~20-30 ppm).

Synthetic Strategy and Protocols

A plausible synthetic route to [2-(Methoxymethyl)oxan-2-yl]methanol can be envisioned starting from commercially available materials, leveraging established methodologies for the formation of functionalized tetrahydropyrans. One such strategy involves the protection of a diol, followed by selective deprotection and functionalization.

Synthetic Workflow A Commercially Available Diol B Protection of one hydroxyl group A->B e.g., Silylation C Oxidation of the remaining hydroxyl group B->C e.g., Swern or Dess-Martin oxidation D Addition of a methoxymethyl group C->D e.g., Grignard reaction with (methoxymethyl)magnesium chloride E Reduction to form the target molecule D->E e.g., NaBH4 reduction Target [2-(Methoxymethyl)oxan-2-yl]methanol E->Target

Caption: Proposed synthetic workflow for [2-(Methoxymethyl)oxan-2-yl]methanol.

Protocol 1: Hypothetical Synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol

This protocol is a conceptualized pathway and requires laboratory optimization.

Step 1: Monoprotection of a suitable diol (e.g., 1,5-Pentanediol)

  • To a stirred solution of 1,5-pentanediol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 equiv).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.0 equiv) as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NH₄Cl solution and extract with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the mono-TBDMS protected diol.

Step 2: Oxidation to the Aldehyde

  • Dissolve the mono-protected alcohol (1.0 equiv) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 equiv) in one portion.

  • Stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which can often be used without further purification.

Step 3: Methoxymethylation

  • Prepare a Grignard reagent from chloromethyl methyl ether and magnesium turnings in anhydrous THF. Caution: Chloromethyl methyl ether is a potent carcinogen and must be handled with extreme care in a certified fume hood.[6]

  • Cool a solution of the crude aldehyde (1.0 equiv) in anhydrous THF to -78 °C.

  • Slowly add the prepared (methoxymethyl)magnesium chloride solution (1.2 equiv).

  • Stir at -78 °C for 2 hours, then allow to slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the secondary alcohol.

Step 4: Final Deprotection and Isolation

  • Dissolve the silyl-protected intermediate in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF).

  • Stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to afford the target compound, [2-(Methoxymethyl)oxan-2-yl]methanol.

Applications as a Pharmaceutical Intermediate

The bifunctional nature of [2-(Methoxymethyl)oxan-2-yl]methanol allows for its use in several strategic applications in drug synthesis.

Intermediate Applications cluster_0 Derivatization of Primary Alcohol cluster_1 Unmasking the Second Hydroxyl Intermediate [2-(Methoxymethyl)oxan-2-yl]methanol Esterification Esterification (R-COCl) Intermediate->Esterification Etherification Etherification (R-Br, Base) Intermediate->Etherification Oxidation Oxidation to Aldehyde/Acid Intermediate->Oxidation MOM_Deprotection MOM Deprotection (Acidic Conditions) Intermediate->MOM_Deprotection Reveals a 1,2-diol precursor Diol Resulting Diol Intermediate MOM_Deprotection->Diol

Caption: Potential synthetic routes utilizing the bifunctionality of the intermediate.

Protocol 2: Selective Esterification of the Primary Alcohol

This protocol demonstrates the derivatization of the primary hydroxyl group while the methoxymethyl ether remains intact.

  • Preparation: To a stirred solution of [2-(Methoxymethyl)oxan-2-yl]methanol (1.0 equiv) and a suitable non-nucleophilic base such as triethylamine or DIPEA (1.5 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C, under an inert atmosphere.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC.

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Cleavage of the Methoxymethyl (MOM) Ether

This procedure unmasks the protected hydroxyl group, yielding a diol that can undergo further reactions (e.g., formation of cyclic ethers, esters, or acetals).

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a protic solvent such as methanol.[7][8]

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops) or p-toluenesulfonic acid (0.1 equiv).

  • Reaction: Stir the solution at room temperature or warm gently (40-50 °C) for 1-4 hours. The reaction progress should be monitored carefully by TLC to avoid side reactions.

  • Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol, which can be purified by chromatography or recrystallization.

Safety and Handling

As a novel chemical, a full toxicological profile for [2-(Methoxymethyl)oxan-2-yl]methanol is not available. Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Reagent Hazards: Be aware of the specific hazards of all reagents used in the protocols. In particular, chloromethyl methyl ether is a known human carcinogen and requires specialized handling procedures.[6] Strong acids, bases, and oxidizing agents should also be handled with appropriate care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While [2-(Methoxymethyl)oxan-2-yl]methanol is a novel compound with limited published data, its structure suggests significant potential as a versatile pharmaceutical intermediate.[9][10][11][][13] Its bifunctional nature, combining a readily derivatizable primary alcohol with a stable yet cleavable methoxymethyl ether on a privileged oxane scaffold, offers medicinal chemists a valuable tool for creating molecular diversity and accessing complex drug-like molecules. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this promising building block in drug discovery programs.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Sygnature Discovery. (2017). Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of highly functionalized tetrahydropyridines with potential biological activity. Retrieved from [Link]

  • MDPI. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • ZM Silane. (2025). Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations. Retrieved from [Link]

  • ResearchGate. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • SciELO. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Retrieved from [Link]

  • PMC. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Retrieved from [Link]

  • ACS Publications. (2023). Unimolecular Reactions of 2‑Methyloxetanyl and 2‑Methyloxetanylperoxy Radicals. Retrieved from [Link]

  • ResearchGate. (n.d.). of the results obtained from the evaluation of pharmacological activity, toxicity and other studies carried out with NFOH (93). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-methyloxane. Retrieved from [Link]

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Method

Application Note: Reaction Mechanisms and Synthetic Protocols for[2-(Methoxymethyl)oxan-2-yl]methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9) Executive Summary[2-(Methoxymethyl)oxan-2-yl]methanol is a highly sub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9)

Executive Summary[2-(Methoxymethyl)oxan-2-yl]methanol is a highly substituted, spiro-like tetrahydropyran (oxane) derivative. Featuring a quaternary C2 center bonded to both a methoxymethyl ether and a hydroxymethyl group, this scaffold is highly valued in medicinal chemistry as a conformationally restricted, oxygen-rich building block.

Synthesizing this sterically congested 2,2-disubstituted oxane requires precise stereoelectronic control. This application note details a robust, two-step synthetic pathway starting from commercially available ethyl tetrahydropyran-2-carboxylate . The strategy leverages the α -alkylation of an ester enolate followed by the exhaustive reduction of the ester to a primary alcohol. By avoiding complex cyclization cascades, this route provides a highly scalable and self-validating protocol for drug development applications.

Mechanistic Rationale & Pathway Design

The synthesis is divided into two highly controlled transformations. Understanding the causality behind the reagent selection is critical for optimizing yields and preventing side reactions.

Step 1: α -Alkylation of Ethyl Tetrahydropyran-2-carboxylate

To introduce the methoxymethyl group at the C2 position, the starting ester must be deprotonated to form an α -alkoxy enolate.

  • Choice of Base: Lithium diisopropylamide (LDA) is selected due to its high basicity and significant steric bulk. The steric hindrance of the diisopropylamine groups ensures quantitative, irreversible enolization without competing nucleophilic acyl substitution at the ester carbonyl[1].

  • Enolate Stability: The resulting lithium enolate is stabilized by the adjacent oxane ring oxygen via inductive effects and potential chelation with the lithium cation.

  • Electrophilic Quench: Chloromethyl methyl ether (MOM-Cl) is introduced as a highly reactive α -chloro ether. The reaction proceeds via a rapid SN​2 mechanism, where the nucleophilic enolate carbon attacks the electrophilic methylene carbon of MOM-Cl, displacing the chloride ion.

Step 2: Ester Reduction to a Hydroxymethyl Group

The intermediate, ethyl 2-(methoxymethyl)oxan-2-carboxylate, contains both an ester and two ether linkages (the oxane ring and the MOM group). The goal is to selectively reduce the ester to a primary alcohol.

  • Choice of Reductant: Lithium aluminum hydride ( LiAlH4​ ) is the optimal reagent for the exhaustive reduction of esters to primary alcohols[2].

  • Chemoselectivity: Crucially, LiAlH4​ reduces polarized carbonyl groups but does not cleave aliphatic ethers or acetals[3]. Thus, the oxane ring and the methoxymethyl group remain perfectly intact.

  • Mechanism: The aluminate complex transfers a hydride to the ester carbonyl, forming a tetrahedral intermediate. Expulsion of the ethoxide leaving group yields a transient aldehyde, which is immediately reduced by a second hydride transfer to form an alkoxide[3].

  • Workup Causality: Quenching LiAlH4​ reactions with standard aqueous acids often results in intractable, gelatinous aluminum emulsions. To solve this, the Fieser Workup is employed. The precise stoichiometric addition of water and sodium hydroxide forces the aluminum salts to precipitate as a granular, easily filterable white solid ( NaAlO2​ ), ensuring high product recovery[4][5].

Workflow Visualization

The following diagram illustrates the synthetic and mechanistic workflow, highlighting the intermediates and the specific reagents used at each stage.

G SM Ethyl tetrahydropyran-2-carboxylate (Starting Material) Step1 LDA, THF, -78 °C (Enolization) SM->Step1 Enolate Lithium α-alkoxy enolate (Intermediate) Step1->Enolate Deprotonation Step2 MOM-Cl, -78 °C to RT (Alkylation) Enolate->Step2 Int1 Ethyl 2-(methoxymethyl)oxan-2-carboxylate (Alkylated Intermediate) Step2->Int1 SN2 Substitution Step3 LiAlH4, THF, 0 °C to RT (Reduction) Int1->Step3 Workup Fieser Workup (H2O, NaOH, H2O) Step3->Workup Hydride Transfer Product [2-(Methoxymethyl)oxan-2-yl]methanol (Target Molecule) Workup->Product Hydrolysis

Caption: Synthetic workflow for[2-(Methoxymethyl)oxan-2-yl]methanol via enolate alkylation and reduction.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized stoichiometry, thermal conditions, and expected yields for the two-step sequence.

Reaction StepReagentEquivalentsTemperature ProfileTimeExpected Yield
1. Enolization LDA1.1 eq-78 °C1.0 hN/A (in situ)
1. Alkylation MOM-Cl1.2 eq-78 °C 25 °C4.0 h75 – 85%
2. Reduction LiAlH4​ 1.5 eq0 °C 25 °C2.0 h85 – 95%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(methoxymethyl)oxan-2-carboxylate

Caution: MOM-Cl is a known human carcinogen. Handle exclusively inside a certified fume hood using double-gloving and appropriate PPE.

  • Preparation of LDA: To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.15 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n -butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Add ethyl tetrahydropyran-2-carboxylate (1.0 eq) dropwise over 10 minutes. Maintain the reaction at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 3.5 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the alkylated intermediate.

Protocol B: Reduction to [2-(Methoxymethyl)oxan-2-yl]methanol
  • Hydride Suspension: To a flame-dried flask under argon, suspend LiAlH4​ (1.5 eq) in anhydrous THF (0.3 M). Cool the suspension to 0 °C using an ice-water bath.

  • Reduction: Dissolve the intermediate from Protocol A (1.0 eq) in a small volume of anhydrous THF and add it dropwise to the LiAlH4​ suspension. Caution: Hydrogen gas will evolve.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via TLC.

  • Fieser Workup[4][5]: Cool the reaction back to 0 °C. For every x grams of LiAlH4​ used, strictly follow this quenching sequence:

    • Slowly add x mL of deionized water dropwise.

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of deionized water.

  • Isolation: Remove the ice bath and stir vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid. Add anhydrous MgSO4​ and stir for an additional 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake generously with EtOAc.

  • Final Concentration: Concentrate the filtrate under reduced pressure to afford pure [2-(Methoxymethyl)oxan-2-yl]methanol.

Analytical Validation

To confirm the structural integrity of the final product, conduct the following analytical checks:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the disappearance of the ethyl ester quartet/triplet signals. The appearance of a singlet integrating to 3H around δ 3.3-3.4 ppm confirms the methoxymethyl ether ( -OCH3​ ). An AB quartet or complex multiplet around δ 3.5-3.8 ppm will correspond to the newly formed primary hydroxymethyl group ( -CH2​OH ) and the methylene of the MOM group.

  • Mass Spectrometry (ESI-MS): Expected [M+Na]+ peak at m/z 183.10 (Exact Mass for C8​H16​O3​ : 160.11).

References

  • Loudon Chapter 22 Review: Enols and Enolates Source: Organic Chemistry at CU Boulder URL:[Link]

  • Reduction of Esters to Alcohols using LiAlH4 Source: ReactionWeb.io URL:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety (2024) URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL) Source: Department of Chemistry, University of Rochester (Not Voodoo) URL:[Link]

Sources

Application

Application Note: Functionalization of the Sterically Hindered Hydroxyl Group in[2-(Methoxymethyl)oxan-2-yl]methanol

Executive Summary & Structural Analysis The functionalization of [2-(Methoxymethyl)oxan-2-yl]methanol presents a profound synthetic challenge. The primary hydroxyl group (-CH₂OH) is directly bonded to the C2 position of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The functionalization of [2-(Methoxymethyl)oxan-2-yl]methanol presents a profound synthetic challenge. The primary hydroxyl group (-CH₂OH) is directly bonded to the C2 position of the oxane (tetrahydropyran) ring. Because this C2 carbon is simultaneously bonded to the ring oxygen, the C3 methylene, and a methoxymethyl group, it constitutes a fully substituted, highly congested quaternary center.

This architectural framework creates a severe "neopentyl-like" steric environment . Consequently, standard functionalization trajectories (such as the Bürgi-Dunitz angle of attack in nucleophilic substitutions or the approach of bulky oxidants) are physically blocked by the oxane ring and the adjacent ether moiety. This application note provides field-validated, high-yielding protocols for the oxidation and esterification of this challenging building block, detailing the mechanistic causality required to bypass these steric limitations.

Mechanistic Causality: Overcoming the Neopentyl Effect

Oxidation: The Failure of TEMPO and the AZADO Solution

Traditional oxidation of primary alcohols to aldehydes relies heavily on the TEMPO radical. However, TEMPO possesses four flanking methyl groups that create insurmountable steric repulsion when approaching the neopentyl-like center of[2-(Methoxymethyl)oxan-2-yl]methanol, preventing the necessary abstraction of the α-hydrogen.

The Solution: The use of 1-Me-AZADO (1-methyl-2-azaadamantane N-oxyl)[1]. The rigid azaadamantane framework pins the α-substituents backward, drastically reducing the steric profile of the nitroxyl radical. This allows the highly reactive oxoammonium intermediate to easily access the hindered -CH₂OH group, driving the oxidation to completion rapidly and chemoselectively[1].

Esterification: Bypassing SN2 Limitations via Acylpyridinium Intermediates

Fischer esterification is entirely unsuitable for this substrate; not only is the neopentyl alcohol too hindered to attack a protonated carboxylic acid efficiently, but the highly acidic conditions and elevated temperatures risk cleaving the acid-labile methoxymethyl ether or opening the oxane ring.

The Solution: The Steglich Esterification [2]. By utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), the reaction is performed under mild, neutral conditions at room temperature. DCC activates the carboxylic acid into an O-acylisourea. Because the hindered alcohol reacts too slowly with this intermediate, DMAP acts as an unhindered, hyper-nucleophilic shuttle. It attacks the O-acylisourea to form a highly electrophilic acylpyridinium ion , which is reactive enough to be trapped even by the sterically shielded hydroxyl group of[2-(Methoxymethyl)oxan-2-yl]methanol[2].

Reaction Pathway Logic

Pathway Substrate [2-(Methoxymethyl)oxan-2-yl]methanol (Neopentyl-like Alcohol) Steric Steric Hindrance at C2 (Quaternary Center) Substrate->Steric poses challenge Oxidation Oxidation to Aldehyde Steric->Oxidation Blocks TEMPO Esterification Esterification Steric->Esterification Blocks Fischer/SN2 AZADO 1-Me-AZADO / NaOCl (High Yield) Oxidation->AZADO Requires less hindered radical Steglich DCC / DMAP Catalyst (High Yield) Esterification->Steglich Requires acylpyridinium intermediate

Mechanistic logic for overcoming steric hindrance in neopentyl-like alcohol functionalization.

Quantitative Data Summaries

Table 1: Comparison of Oxidation Methods for Neopentyl-like Alcohols
MethodCatalyst / ReagentsYield (%)Reaction TimeMechanistic Drawbacks / Advantages
TraditionalTEMPO / NaOCl< 20%> 24 hSevere steric clash blocks alkoxyamine formation.
SwernDMSO / (COCl)₂ / Et₃N~ 55%4 hMalodorous; risk of side reactions with ether moieties.
Optimized 1-Me-AZADO / NaOCl > 90% 1-2 h Unhindered radical easily accesses the primary alcohol [1].
Table 2: Comparison of Esterification Methods for Hindered Substrates
MethodReagentsYield (%)ConditionsLimitations / Advantages
FischerH₂SO₄ (cat.), Heat< 10%Reflux, 24 hAcid-catalyzed ring opening and acetal cleavage.
Acid ChlorideR-COCl, Et₃N~ 40%0 °C to RTSluggish kinetics due to ground-state steric hindrance.
Steglich DCC, DMAP > 85% RT, 4-6 h Mild, neutral; requires filtration of DCU byproduct [2].

Experimental Protocols

Protocol A: Chemoselective Oxidation to [2-(Methoxymethyl)oxan-2-yl]methanal

This protocol leverages a biphasic system where KBr acts as a phase-transfer co-catalyst to accelerate the regeneration of the active oxoammonium species.

Reagents:

  • [2-(Methoxymethyl)oxan-2-yl]methanol: 1.0 equiv (1.0 mmol)

  • 1-Me-AZADO: 0.01 equiv (1 mol%)

  • KBr: 0.1 equiv (10 mol%)

  • NaOCl (Aqueous bleach, ~5% active Cl): 1.2 equiv

  • NaHCO₃: Saturated aqueous solution (to buffer NaOCl to pH ~8.5)

  • Dichloromethane (DCM): 10 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the alcohol (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add 1-Me-AZADO (1 mol%) and KBr (10 mol%) to the organic phase. The solution will adopt a faint red/orange hue characteristic of the nitroxyl radical.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

  • Oxidant Addition: Pre-mix the NaOCl solution with an equal volume of sat. NaHCO₃. Add this buffered oxidant dropwise over 10 minutes under vigorous stirring.

  • Reaction Monitoring: Remove the ice bath and let the biphasic mixture stir at room temperature.

    • Self-Validating Check: The organic layer will turn from red/orange to pale yellow as the alcohol is consumed and the catalyst rests in its reduced state. Monitor via TLC (approx. 1-2 hours).

  • Quenching & Workup: Quench the remaining oxidant by adding 5 mL of sat. aqueous Na₂S₂O₃. Separate the layers, extract the aqueous phase with DCM (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure aldehyde.

Workflow Step1 1. Dissolve Substrate in DCM (0.1 M concentration) Step2 2. Add 1-Me-AZADO (1-5 mol%) & KBr (0.1 eq) Step1->Step2 Step3 3. Cool to 0 °C Add buffered NaOCl dropwise Step2->Step3 Step4 4. Biphasic Stirring (Monitor by TLC) Step3->Step4 Step5 5. Quench with Na2S2O3 Extract with DCM Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Step-by-step experimental workflow for the 1-Me-AZADO catalyzed oxidation protocol.

Protocol B: Steglich Esterification (Synthesis of Acetate/Benzoate Esters)

The order of addition is critical here. Adding DCC last ensures that the carboxylic acid and DMAP are fully primed, preventing the formation of the unreactive N-acylurea dead-end product.

Reagents: *[2-(Methoxymethyl)oxan-2-yl]methanol: 1.0 equiv (1.0 mmol)

  • Carboxylic Acid (e.g., Benzoic Acid): 1.2 equiv (1.2 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC): 1.2 equiv (1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP): 0.1 equiv (10 mol%)

  • Anhydrous DCM: 10 mL

Step-by-Step Procedure:

  • Substrate & Catalyst Mixing: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 mmol), the carboxylic acid (1.2 mmol), and DMAP (10 mol%) in anhydrous DCM (8 mL).

  • Activation: Dissolve DCC (1.2 mmol) in anhydrous DCM (2 mL). Add this DCC solution dropwise to the reaction mixture at 0 °C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validating Check: A heavy white precipitate of dicyclohexylurea (DCU) will begin forming within 15-30 minutes. The continuous formation of this insoluble byproduct drives the reaction forward[2].

  • Filtration: Once TLC indicates the complete consumption of the alcohol, filter the heterogeneous mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with cold DCM (10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (5 mL) to remove DMAP, sat. NaHCO₃ (5 mL) to remove unreacted acid, and brine (5 mL).

  • Isolation: Dry the organic layer over MgSO₄, evaporate the solvent, and purify via flash chromatography to obtain the sterically hindered ester.

References

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412-8413. URL:[Link]

  • Shibuya, M., & Iwabuchi, Y. (2013). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Chemical and Pharmaceutical Bulletin, 61(12), 1197-1213. URL:[Link]

  • Ismail, S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6381-6389. URL:[Link]

Sources

Method

scale-up procedures for [2-(Methoxymethyl)oxan-2-yl]methanol production

An In-Depth Guide to the Process Development and Scale-Up of [2-(Methoxymethyl)oxan-2-yl]methanol Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Process Development and Scale-Up of [2-(Methoxymethyl)oxan-2-yl]methanol

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the scale-up procedures for the production of [2-(Methoxymethyl)oxan-2-yl]methanol. This tetrahydropyran (THP) derivative, characterized by its vicinal methoxymethyl and hydroxymethyl functionalities, represents a valuable building block in medicinal chemistry and specialty materials science. The synthesis of such a sterically hindered tertiary alcohol necessitates robust process control, particularly when employing highly reactive organometallic reagents. This guide focuses on the critical scale-up of a Grignard reaction, a cornerstone of C-C bond formation, detailing the transition from laboratory-scale synthesis to a controlled pilot plant production. We will dissect the causality behind key experimental choices, outline self-validating protocols to ensure safety and reproducibility, and ground our recommendations in authoritative process chemistry principles.

Introduction and Synthetic Strategy

The tetrahydropyran (oxane) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its conformational stability and ability to engage in hydrogen bonding.[1] The target molecule, [2-(Methoxymethyl)oxan-2-yl]methanol, combines this core with two distinct functional groups at the C2 position, making it an attractive chiral synthon.

The synthesis of this target molecule can be envisioned through several routes. However, for industrial viability, a strategy centered around a Grignard reaction offers a convergent and cost-effective approach. Our proposed synthesis begins with the reaction of a suitable Grignard reagent, methoxymethylmagnesium chloride (MeOCH₂MgCl), with δ-valerolactone. This reaction is a classic yet challenging transformation that serves as an excellent model for discussing critical scale-up issues. The initial ring-opening yields a ketone intermediate, which can then be functionalized at the α-position before reduction to the final diol product.

This guide will focus explicitly on the scale-up of the initial, most hazardous step: the Grignard addition to the lactone. Mastery of this stage is paramount for the safe and efficient production of the advanced intermediate required for the final product.

Synthetic_Pathway cluster_0 Core Synthesis Route delta_Valerolactone δ-Valerolactone Intermediate_Ketone 6-methoxy-1-(oxan-2-yl)hexan-1-one (Key Intermediate) delta_Valerolactone->Intermediate_Ketone 1. Grignard Addition (Scale-Up Focus) THF Solvent Grignard_Reagent Methoxymethylmagnesium Chloride (MeOCH₂MgCl) Final_Product [2-(Methoxymethyl)oxan-2-yl]methanol Intermediate_Ketone->Final_Product 2. Further Functionalization & Reduction

Caption: Proposed synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol.

Laboratory-Scale Synthesis Protocol: Proof of Concept

Before any scale-up is attempted, the process must be thoroughly validated at the laboratory scale. This protocol outlines the synthesis of the key ketone intermediate.

Objective: To synthesize 6-methoxy-1-(oxan-2-yl)hexan-1-one via Grignard addition in a controlled laboratory setting.

Materials:

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (activator)

  • Methoxymethyl chloride (MeOCH₂Cl)

  • δ-Valerolactone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric Acid (HCl), 1M

  • Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel)

Protocol:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are extremely sensitive to moisture.[2][3]

  • Magnesium Activation: Place Mg turnings (1.2 eq.) in the three-neck flask. Add a single crystal of iodine. The purple vapor indicates the activation of the magnesium surface.[3]

  • Grignard Formation: Add anhydrous THF via cannula. In the dropping funnel, prepare a solution of methoxymethyl chloride (1.1 eq.) in anhydrous THF. Add a small portion of the chloride solution to the magnesium slurry. A gentle exotherm and bubbling should be observed, indicating the reaction has initiated.

  • Reagent Dosing: Once initiated, add the remaining methoxymethyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is highly exothermic, and controlled addition is crucial to prevent a runaway reaction.[4][5]

  • Substrate Addition: After the Grignard formation is complete (typically indicated by the cessation of bubbling and a dark grey/brown solution), cool the flask in an ice bath. Add a solution of δ-valerolactone (1.0 eq.) in anhydrous THF dropwise via the dropping funnel. Maintain the internal temperature below 10°C.

  • Quenching: Once the addition is complete, slowly and carefully pour the reaction mixture into a vigorously stirred beaker of saturated aqueous NH₄Cl solution cooled in an ice bath. This "quenching" step deactivates any remaining Grignard reagent and is also highly exothermic.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

From Bench to Plant: A Guide to Safe Scale-Up

Scaling a Grignard reaction is a non-linear challenge fraught with potential hazards. A successful scale-up hinges on understanding the interplay between reaction kinetics, heat transfer, and mass transfer.[6][7]

The Three Pillars of Scale-Up
  • Heat Transfer (The Exotherm Problem): The primary hazard of a Grignard reaction is its exothermicity.[5] As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically. A laboratory flask can dissipate heat rapidly through its walls, but a large industrial reactor cannot. This can lead to heat accumulation, a rapid temperature and pressure increase, and potentially a runaway reaction.[8][9] Effective heat management through jacketed reactors with precise temperature control is non-negotiable.

  • Mass Transfer (The Mixing Problem): This is a heterogeneous reaction involving solid magnesium turnings. Inadequate mixing in a large vessel can create localized areas where the reaction stalls. If unreacted halide accumulates and then suddenly comes into contact with an active magnesium surface, a violent, uncontrolled reaction can occur.[6] The choice of agitator (type, speed, position) is a critical process parameter.

  • Initiation (The Induction Period Problem): Grignard reactions often have an induction period before they begin.[5] A common and dangerous error is to continue adding the organic halide if initiation is not immediately observed. This accumulation of unreacted starting material is a latent hazard. Once the reaction does initiate, it can proceed with explosive force.[8] On a large scale, it is essential to confirm initiation has occurred before proceeding with the main addition.

Scale_Up_Workflow HA Hazard Assessment (HAZOP Study) LSP Lab-Scale Protocol Validation HA->LSP Identify Risks PAT Process Analytical Tech (PAT) Integration (e.g., in-situ FTIR) LSP->PAT Define Control Parameters PR Pilot Reactor Run (Controlled Conditions) PAT->PR Enable Real-Time Monitoring DP Data Analysis & Process Optimization PR->DP Collect Process Data PROD Full-Scale Production with SOPs DP->PROD Refine & Finalize Protocol

Caption: A systematic workflow for process scale-up.

Comparative Process Parameters: Lab vs. Pilot Scale
ParameterLaboratory Scale (500 mL)Pilot Scale (100 L)Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactorProvides precise temperature control and robustness.
Agitation Magnetic stir barImpeller/baffle system (e.g., turbine agitator)Ensures homogeneity in a large, heterogeneous mixture, preventing hot spots.[6]
Heat Management Ice bath / heating mantleCirculating thermal fluid in reactor jacketAllows for precise and rapid heating or cooling to manage the powerful exotherm.[9]
Reagent Addition Dropping funnel (gravity feed)Metering pump with subsurface feed lineEnsures a controlled, reproducible addition rate. Subsurface addition prevents accumulation on the surface.
Initiation Check Visual (bubbling, color change)In-situ FTIR or temperature spike monitoringProvides definitive, data-driven confirmation that the reaction has started before adding the bulk of the reagent.[8]
Quenching Pouring reaction into quenchant"Reverse" quench: slowly adding the reaction mixture to the quenching vesselProvides superior temperature control during the highly exothermic quenching process.
Safety Measures Fume hood, blast shieldRupture disc, emergency relief vent, automated shutdown protocolsEngineered controls are essential to safely manage potential over-pressurization events.[9][10]

Pilot-Scale Production Protocol

This protocol assumes a 100 L jacketed reactor and is intended for trained chemical operators. A thorough Hazard and Operability (HAZOP) study must be completed before proceeding.[2][4]

Protocol:

  • Reactor Inerting: The reactor must be purged with nitrogen to displace all oxygen and moisture. Maintain a positive nitrogen pressure throughout the process.

  • Charging Magnesium: Charge magnesium turnings (1.2 eq.) into the reactor.

  • Grignard Reagent Formation:

    • Charge ~10% of the total anhydrous THF solvent.

    • Add a small amount of pre-made Grignard reagent or another initiator to activate the magnesium.

    • Begin slow, controlled addition of the methoxymethyl chloride/THF solution.

    • CRITICAL CONTROL POINT: Monitor the reactor temperature and/or an in-situ probe (FTIR) to confirm initiation. A distinct temperature rise will be observed.[8] Do not proceed until initiation is confirmed.

    • Once initiated, continue the addition at a rate that allows the jacket cooling system to maintain the target temperature (e.g., 40-50°C).

  • Substrate Dosing:

    • Cool the reactor to 0-5°C.

    • Begin the metered, subsurface addition of the δ-valerolactone/THF solution.

    • The addition rate must be strictly controlled to keep the internal temperature within the specified range (e.g., <10°C). This slow addition prevents the accumulation of unreacted substrate.

  • Controlled Quench:

    • In a separate, suitable vessel, prepare a stirred, cooled solution of aqueous NH₄Cl.

    • Slowly transfer the completed reaction mixture from the primary reactor into the quenching vessel via a transfer line. Monitor the temperature of the quenching vessel closely.

  • Work-up:

    • Allow the layers to separate in the reactor.

    • Transfer the lower aqueous layer to waste or for further processing.

    • Wash the remaining organic layer with brine.

    • Transfer the organic phase for downstream processing.

Pilot_Reactor_Setup reactor Jacketed Reactor (100L) N₂ In/Vent Substrate Feed Agitator Temperature Probe (T₁) Pressure Sensor (P₁) In-Situ FTIR Probe Jacket Inlet (Coolant) Jacket Outlet Bottom Outlet Valve quench_vessel Quench Tank reactor:foot->quench_vessel Transfer sub_tank Substrate Tank pump Metering Pump sub_tank->pump Feed pump->reactor:in2

Caption: Key control points in a pilot-scale reactor setup.

Downstream Processing and Purification

Isolation and purification on a large scale must be efficient and scalable.

MethodDescriptionSuitability for Scale-UpPros & Cons
Liquid-Liquid Extraction Partitioning the product between the organic reaction solvent and an aqueous phase to remove inorganic salts.HighEfficient for removing salts. Can be water and solvent-intensive.
Vacuum Distillation Separating the product from lower/higher boiling impurities and solvent under reduced pressure.[11]HighExcellent for purifying stable, non-volatile liquids. Energy-intensive.
Crystallization Inducing the product to form a solid crystalline phase from a solution, leaving impurities behind.[12]Medium-HighCan yield very high purity material. Requires the product to be a solid and finding a suitable solvent system can be challenging.
Column Chromatography Separation based on differential adsorption on a solid phase (e.g., silica gel).[13]LowExcellent for high-purity separation but generally not economical for large-scale production due to high solvent usage and low throughput.

For the target ketone intermediate and the final alcohol product, vacuum distillation is the most likely method of choice for industrial-scale purification.

Quality Control and Specifications

A robust set of analytical tests is required to release the final product.

ParameterMethodSpecification
Identity ¹H and ¹³C NMR SpectroscopySpectrum conforms to the reference structure.
Assay/Purity Gas Chromatography (GC) or HPLC≥ 98.0%
Water Content Karl Fischer Titration≤ 0.1%
Residual Solvents Headspace GCMeets ICH guidelines (e.g., THF < 720 ppm)
Appearance Visual InspectionClear, colorless to pale yellow liquid.

Conclusion

The scale-up of [2-(Methoxymethyl)oxan-2-yl]methanol production, particularly its core Grignard synthesis step, is a complex undertaking that demands a deep understanding of chemical engineering principles. It is not merely a matter of using larger flasks; it is a discipline of managing energy and matter under increasingly challenging physical constraints. By moving from a qualitative, observation-based laboratory approach to a quantitative, data-driven pilot-plant protocol, risks can be effectively mitigated. A focus on controlling reaction rates through dosing, managing heat with robust engineering, and verifying process milestones with analytical technology forms the foundation of a safe, reliable, and scalable chemical process.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University. Retrieved from [Link]

  • Grignard Reaction - American Chemical Society. (2025). ACS. Retrieved from [Link]

  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). EPA. Retrieved from [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). Organic Process Research & Development. Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026). ResearchGate. Retrieved from [Link]

  • Grignard reaction safety. (2024). YouTube. Retrieved from [Link]

  • Production method for tetrahydro-2h-pyran derivative. (2017). Google Patents.
  • Purification of alcohol. (n.d.). Google Patents.
  • Grignard reagent - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Ethanol production, purification, and analysis techniques: a review. (n.d.). Bioresources and Bioprocessing. Retrieved from [Link]

  • Safety aspects of the process control of Grignard reactions. (2020). ResearchGate. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Catalytic production of Tetrahydropyran (THP). (2022). OSTI.gov. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers. (n.d.). PMC. Retrieved from [Link]

  • Tetrahydropyran - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • [2-(hydroxymethyl)oxan-2-yl]methanol. (2025). Chemsrc. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Method of producing 2-(oxiran-2-yl)-ethanol. (n.d.). Google Patents.
  • Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. (2004). ACS Publications. Retrieved from [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. (n.d.). Wiley Online Library. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Green Chemistry Approaches for the Synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol

Abstract The synthesis of complex oxygenated heterocycles, such as [2-(Methoxymethyl)oxan-2-yl]methanol, is a cornerstone of medicinal and materials chemistry. As the chemical industry pivots towards sustainable practice...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of complex oxygenated heterocycles, such as [2-(Methoxymethyl)oxan-2-yl]methanol, is a cornerstone of medicinal and materials chemistry. As the chemical industry pivots towards sustainable practices, the development of green synthetic methodologies is paramount. This guide provides an in-depth exploration of advanced, environmentally benign strategies for the synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol. Moving beyond conventional, often hazardous, synthetic routes, we detail protocols rooted in the principles of green chemistry, including the use of aqueous reaction media, recyclable catalysts, bio-derived starting materials, and continuous flow processing. The following application notes are designed for researchers, scientists, and drug development professionals seeking to integrate sustainable and efficient practices into their synthetic workflows.

Introduction: The Imperative for Green Synthesis

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous biologically active natural products.[1] The target molecule, [2-(Methoxymethyl)oxan-2-yl]methanol, features a quaternary center at the C2 position, presenting a unique synthetic challenge. Traditional syntheses often rely on stoichiometric strong acids, hazardous chlorinated solvents, and multi-step sequences with poor atom economy. Green chemistry offers a transformative approach, aiming to minimize environmental impact by focusing on metrics such as Pot, Atom, and Step Economy (PASE).[2] This involves designing synthetic routes that maximize the incorporation of starting materials into the final product, reduce waste (lower E-Factor), utilize renewable feedstocks, and employ safer solvents and reaction conditions.

This document outlines several green strategies for the synthesis of the tetrahydropyran core, with a specific focus on adapting these methods for the construction of [2-(Methoxymethyl)oxan-2-yl]methanol. The core of our proposed methodologies is the Prins cyclization , a powerful reaction for forming the tetrahydropyran ring, which has been successfully adapted to greener conditions.[3][4]

Strategic Approach: Retrosynthesis and Green Methodologies

A logical retrosynthetic analysis of the target molecule suggests a convergent strategy wherein the tetrahydropyran ring is constructed via a catalytic Prins cyclization. This approach allows for the installation of the key structural features in a highly convergent manner.

G Target [2-(Methoxymethyl)oxan-2-yl]methanol Reduction Reduction Target->Reduction Intermediate1 C2-Ester Tetrahydropyran Intermediate KeyStep Key Transformation: Green Prins Cyclization Intermediate1->KeyStep StartingMaterial1 Homoallylic Alcohol KeyStep->StartingMaterial1 StartingMaterial2 α-Ketoester (e.g., Methyl 2-methoxyacetoacetate) KeyStep->StartingMaterial2 Reduction->Intermediate1 e.g., LiAlH4, NaBH4 or Biocatalytic Reduction

Caption: Retrosynthetic analysis for [2-(Methoxymethyl)oxan-2-yl]methanol.

This disconnection leads to a homoallylic alcohol and an α-ketoester as key building blocks. This strategy is amenable to several green chemistry approaches:

  • Aqueous Catalysis: Performing the key Prins cyclization in water, the most environmentally benign solvent.[3]

  • Heterogeneous Catalysis: Employing solid acid catalysts like zeolites that can be easily recovered and reused, minimizing waste.[5]

  • Biocatalysis: Utilizing enzymes for specific transformations, such as the final reduction step, which operate under mild conditions with high selectivity.[6]

  • Flow Chemistry: Transitioning the multi-step synthesis to a continuous flow process to enhance safety, control, and scalability.[7]

Application Note I: Aqueous Prins Cyclization using a Recyclable Acid Catalyst

This methodology leverages the power of water as a reaction medium, which not only is environmentally benign but can also promote unique reactivity and selectivity.[3] We propose the use of phosphomolybdic acid (PMA), an efficient and water-tolerant Lewis acid catalyst, for the key cyclization step.

Causality Behind Experimental Choices:

  • Catalyst: Phosphomolybdic acid is chosen for its high efficiency in promoting Prins cyclizations in aqueous media at room temperature. Its use avoids harsh conditions and expensive, toxic reagents.[3]

  • Solvent: Water serves as both a solvent and a co-catalyst, enhancing the sustainability and minimizing the environmental impact of the process.[3]

  • Starting Materials: The selected homoallylic alcohol and α-ketoester are commercially available or can be synthesized from bio-based precursors.

Protocol 1: Synthesis via Aqueous Prins Cyclization

Materials:

  • Homoallylic alcohol (e.g., 3-buten-1-ol)

  • Methyl 2-methoxyacetoacetate

  • Phosphomolybdic acid (PMA, 10 mol%)

  • Deionized Water

  • Ethyl acetate or 2-Methyltetrahydrofuran (2-MeTHF) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Lithium aluminum hydride (LiAlH₄) or a suitable biocatalyst (e.g., alcohol dehydrogenase)

  • Anhydrous tetrahydrofuran (THF) or other suitable ether solvent

Experimental Workflow:

Caption: Workflow for aqueous synthesis of the target molecule.

Procedure:

Part A: Prins Cyclization

  • To a round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol (1.0 eq), methyl 2-methoxyacetoacetate (1.2 eq), and deionized water (to create a 0.5 M solution).

  • Add phosphomolybdic acid (10 mol%) to the stirring mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer three times with a green solvent such as 2-MeTHF. Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tetrahydropyran ester intermediate.

Part B: Reduction

  • Carefully dissolve the purified ester intermediate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (1.5 eq) in THF to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, [2-(Methoxymethyl)oxan-2-yl]methanol, by silica gel column chromatography.

Application Note II: Heterogeneous Catalysis and Flow Chemistry

To further enhance the green credentials of the synthesis, heterogeneous catalysts and continuous flow processing can be employed. Heterogeneous catalysts, such as acidic zeolites, can replace homogeneous catalysts like PMA, allowing for simple filtration-based recovery and reuse.[5] Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for straightforward scaling.[8]

Causality Behind Experimental Choices:

  • Heterogeneous Catalyst: A solid acid catalyst (e.g., Amberlyst-15, or a zeolite like H-ZSM-5) is chosen for its robustness and ease of separation and recycling, which aligns with green chemistry principles of waste reduction.[5]

  • Flow Reactor: A packed-bed reactor (PBR) setup allows for continuous processing, providing excellent heat and mass transfer, which can lead to higher yields and shorter reaction times compared to batch processing.[7] This also enables safer handling of exothermic reactions like the final reduction step.

Protocol 2: Continuous Flow Synthesis

Equipment:

  • Two HPLC pumps for reagent delivery

  • T-mixer

  • Packed-bed reactor column (for the solid catalyst)

  • Heated column compartment or oil bath

  • Back-pressure regulator

  • Collection vessel

Procedure (Conceptual):

  • Stream A: Prepare a solution of the homoallylic alcohol and methyl 2-methoxyacetoacetate in a suitable green solvent (e.g., cyclopentyl methyl ether (CPME) or 2-MeTHF).[9]

  • Catalyst Bed: Pack a stainless-steel column with the chosen solid acid catalyst (e.g., dried Amberlyst-15).

  • Cyclization: Pump Stream A through the heated packed-bed reactor. Optimize temperature, flow rate (residence time), and pressure using the back-pressure regulator to maximize conversion to the ester intermediate.

  • In-line Reduction (Advanced): The output from the first reactor, containing the ester intermediate, can be mixed with a stream of a reducing agent (e.g., a borohydride solution) in a second T-mixer and passed through a second heated reactor coil to perform the reduction in a continuous fashion. This step requires careful design to manage reagent compatibility and safety.

  • Collection & Purification: The final product stream is collected after the back-pressure regulator. The solvent is removed under reduced pressure, and the crude product is purified offline via chromatography.

Data and Metrics

The adoption of green chemistry principles can be quantified using established metrics. Below is a comparative table for the proposed synthetic strategies.

MetricConventional Synthesis (Hypothetical)Aqueous Prins Cyclization (Protocol 1)Flow Synthesis (Protocol 2)
Solvent Dichloromethane, Diethyl EtherWater, 2-MeTHF2-MeTHF, CPME
Catalyst Stoichiometric H₂SO₄Catalytic PMA (recyclable with effort)Heterogeneous (easily recyclable)
Energy Input Reflux temperaturesRoom Temperature (Cyclization)Controlled heating (potentially lower net energy)
Atom Economy ModerateHighHigh
E-Factor High (>50)Low-Moderate (5-20)Potentially Very Low (<5)
Safety High (flammable solvents, strong acids)Moderate (LiAlH₄ handling)High (small reactor volumes, better control)

Conclusion

The synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol can be achieved through methodologies that are significantly greener than traditional approaches. By employing water as a solvent, utilizing recyclable catalysts, and embracing modern technologies like continuous flow processing, chemists can dramatically reduce the environmental footprint of this important synthetic building block. The protocols outlined in this guide provide a practical framework for implementing these sustainable practices in the laboratory, paving the way for a more environmentally responsible future in chemical synthesis.

References

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. Available at: [Link]

  • Sharma, P., Kumar, A., & Kumar, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1148-1215. Available at: [Link]

  • Tadpetch, K., Vijitphan, P., Kaewsen, S., Thiraporn, A., & Rukachaisirikul, V. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 21(2), 275-284. Available at: [Link]

  • Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. RSC Publishing. Available at: [Link]

  • Shcherban, N., et al. (2020). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal. Available at: [Link]

  • O'Brien, A. G., & Horan, R. A. (2014). Combining pot, atom and step economy (PASE) in organic synthesis. Synthesis of tetrahydropyran-4-ones. Green Chemistry, 16(9), 4041-4046. Available at: [Link]

  • Pham, M., Allatabakhsh, A., & Minehan, T. G. (2008). An environmentally benign synthesis of cis-2,6-disubstituted tetrahydropyrans via indium-mediated tandem allylation/Prins cyclization reaction. The Journal of organic chemistry, 73(2), 741–744. Available at: [Link]

  • Khumalo, H. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

  • Nakajima, Y., & Abe, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 15(11), 353. Available at: [Link]

  • Reddy, B. V. S., et al. (2009). Microwave-Assisted Synthesis of Substituted Tetrahydropyrans Catalyzed by ZrCl4 and Its Application in the Asymmetric Synthesis of exo- and endo-brevicomin. The Journal of Organic Chemistry, 74(15), 5539-5542. Available at: [Link]

  • Al-Harrasi, A., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. Available at: [Link]

  • Dastidar, R. G., et al. (2022). Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. OSTI.GOV. Available at: [Link]

  • de Quadros, G. T., et al. (2025). Bio-based Green Solvents in Organic Synthesis. An Updated Review. Thieme Chemistry. Available at: [Link]

  • López-López, A., et al. (2024). Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant. International Journal of Molecular Sciences, 25(4), 2276. Available at: [Link]

  • Wang, Y., et al. (2023). Industrial ultra-low-carbon methanol synthesis routes: techno-economic analysis, life cycle environment assessment and multi-dimensional sustainability evaluation. Green Chemistry. Available at: [Link]

  • Mignard, D., & Sahibzada, M. (2019). Renewable Methanol Synthesis. Chemie Ingenieur Technik, 91(11), 1606-1616. Available at: [Link]

  • Wu, S., et al. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications, 16(1), 1-10. Available at: [Link]

  • Gutmann, B., et al. (2015). Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Catalysis Science & Technology, 5(11), 5126-5131. Available at: [Link]

  • Lee, J., et al. (2025). Solar-hybrid biocatalyst for methane hydroxylation to methanol. Nature Catalysis. Available at: [Link]

  • Kumar, P., & Singh, P. (2023). Application of Continuous Flow Chemistry in Organic Synthesis. International Journal of Pharmaceutical Research and Applications, 8(5), 332-336. Available at: [Link]

  • Zhang, J., et al. (2022). One-pot two-stage biocatalytic upgrading of biomass-derived aldehydes to optically active β-amino alcohols via sequential hydroxymethylation and asymmetric reduction amination. Green Chemistry, 24(16), 6241-6248. Available at: [Link]

  • Bai, Y., et al. (2025). Efficient one-step synthesis of dimethoxymethane from methanol on bifunctional vanadium oxide/carbon hybrid catalyst. Chemical Engineering Journal, 511(2), 162122. Available at: [Link]

  • Unknown authors. (n.d.). Method of producing 2-(oxiran-2-yl)-ethanol. Google Patents.
  • Schmidt, F., et al. (2019). Combination of Chemo- and Biocatalysis: Conversion of Biomethane to Methanol and Formic Acid. Catalysts, 9(7), 603. Available at: [Link]

  • Frucht, C., et al. (2022). Green Chemistry. Chemical Science, 14(3), 606-613. Available at: [Link]

  • Geigle, F., et al. (2020). Methanol Synthesis – Industrial Challenges within a Changing Raw Material Landscape. Chemie Ingenieur Technik, 92(10), 1466-1475. Available at: [Link]

  • Li, J., et al. (2024). Heterogeneous tandem upcycling of polyoxymethylene into methanol and methylene derivatives. Green Chemistry. Available at: [Link]

  • VoltaChem. (n.d.). Key INSIGHT #2. Available at: [Link]

  • Manzini, G., et al. (2024). Alternative sustainable routes to methanol production: Techno-economic and environmental assessment. Journal of Environmental Chemical Engineering, 12(4), 112674. Available at: [Link]

  • García, J., et al. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ChemistrySelect, 5(40), 12613-12620. Available at: [Link]

  • Mignard, D., & Sahibzada, M. (2019). Renewable Methanol Synthesis. ResearchGate. Available at: [Link]

  • Haider, M. H., et al. (2015). Efficient green methanol synthesis from glycerol. Nature chemistry, 7(12), 1028–1032. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

thermal stability issues of [2-(Methoxymethyl)oxan-2-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing thermal stability challenges when scaling up syntheses involving highly functionalized oxygen heter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing thermal stability challenges when scaling up syntheses involving highly functionalized oxygen heterocycles.[2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9) is a 2,2-disubstituted tetrahydropyran. Because the C2 position is bonded to two oxygen atoms (the ring oxygen and the methoxymethyl ether oxygen), this molecule functions chemically as a cyclic ketal (or hemiketal derivative)[1]. Understanding this structural causality is critical: ketals are inherently stable to bases but highly sensitive to trace acids and oxidative environments, especially at elevated temperatures[1][2].

Below is our definitive troubleshooting guide for mitigating thermal degradation during your workflows.

FAQ & Troubleshooting Guide

Section 1: Acid-Catalyzed Thermal Degradation

Q: Why does[2-(Methoxymethyl)oxan-2-yl]methanol degrade, darken, or lose mass during vacuum distillation or high-temperature reactions (>80°C)?

A: The primary culprit is trace acid-catalyzed thermolysis. At elevated temperatures, even the microscopic acidity of untreated borosilicate glassware or trace dissolved CO₂ can protonate the ketal oxygens. This triggers the formation of a highly reactive oxocarbenium ion intermediate. From here, two thermal degradation pathways occur[3]:

  • Elimination: Loss of methanol to form a thermodynamically stable dihydropyran (enol ether).

  • Ring-Opening: Cleavage of the tetrahydropyran ring, leading to acyclic hydroxy-ketones which can further polymerize or decompose[3].

Causality: The activation energy for ketal C-O bond cleavage drops significantly in the presence of protons. To maintain thermal stability, you must artificially enforce a strictly neutral or slightly basic microenvironment.

Protocol: Base-Stabilized Distillation & Handling

  • Glassware Passivation: Soak all distillation glassware in a 5% (v/v) triethylamine (TEA) in hexanes solution for 2 hours, then dry in a 110°C oven. This neutralizes active silanol sites on the glass.

  • Additive Introduction: Add 0.1–0.5 wt% of anhydrous potassium carbonate (K₂CO₃) or a few drops of a sterically hindered amine base (e.g., diisopropylethylamine, DIPEA) directly to the distillation flask.

  • Thermal Control: Perform distillation under high vacuum (< 0.1 Torr) to keep the pot temperature strictly below 70°C.

  • Storage: Store the purified distillate over activated 4Å molecular sieves and a pellet of NaOH to prevent ambient moisture from generating carbonic acid.

Section 2: Autoxidation and Peroxide-Induced Thermal Instability

Q: Is it safe to heat aged samples of this compound? I observed an unexpected exothermic spike during a heated reaction.

A: No, heating aged tetrahydropyran derivatives without verification is a severe safety and synthetic risk. Like most cyclic ethers, the tetrahydropyran ring undergoes auto-oxidation upon exposure to atmospheric oxygen, forming hydroperoxides at the carbon atoms adjacent to the ring oxygen[4][5].

Causality: When heated above 60°C, these accumulated hydroperoxides undergo homolytic cleavage (O-O bond breaking), generating highly reactive alkoxyl and hydroxyl radicals. This initiates an auto-accelerating, exothermic chain reaction that destroys the molecule and can lead to violent decomposition[4].

Protocol: Peroxide Testing and Remediation

  • Quantification: Before heating any sample older than 3 months, test using quantitative peroxide test strips (e.g., Quantofix).

  • Threshold Logic[6]:

    • < 25 ppm: Safe for use and mild heating.

    • 25 – 100 ppm: Do NOT heat or distill. Peroxides must be removed.

    • > 100 ppm: Extreme hazard. Contact Environmental Health & Safety (EHS) for immediate disposal.

  • Remediation (for 25-100 ppm): Pass the neat liquid or a concentrated solution through a short column of activated basic alumina (Brockmann Grade I). The basic alumina tightly binds and neutralizes the hydroperoxides. Self-Validation Step: Re-test the eluent to confirm peroxide levels are < 5 ppm before applying heat.

Section 3: Hydrolytic Instability in High-Temperature Aqueous Workups

Q: Why is my product recovery low after a heated aqueous quench or workup?

A: Ketal hydrolysis. If your workup involves heating the compound in an aqueous environment that is even slightly acidic (pH < 7), the ketal will undergo reversible hydrolysis[2]. The addition of water across the oxocarbenium intermediate opens the ring, yielding a highly water-soluble acyclic triol-ketone that will be lost in the aqueous layer during extraction.

Protocol: Buffered Workup Always ensure aqueous workups are buffered to pH 8-9 (e.g., using saturated NaHCO₃) if temperatures exceed ambient. Extract immediately with a non-polar solvent to partition the compound away from the aqueous phase.

Quantitative Data Summary

Degradation PathwayPrimary TriggerCritical Temp ThresholdMitigation Strategy
Acid-Catalyzed Ring Opening Trace protons (pH < 7)> 70°CPassivate glassware; add K₂CO₃/amines prior to heating.
Methanol Elimination Trace protons + Heat> 80°CMaintain high vacuum to lower distillation temperatures.
Peroxide Thermal Homolysis O₂ exposure (Autoxidation)> 60°CStore under N₂/Ar; test for peroxides; filter via basic alumina.
Aqueous Hydrolysis Water + Trace Acid> 40°CBuffer aqueous workups to pH 8-9 (NaHCO₃).

Thermal Degradation & Troubleshooting Logic

ThermalStability Start [2-(Methoxymethyl)oxan-2-yl]methanol Thermal Processing Acid Trace Acid Present? (Silanols, CO2, Solvents) Start->Acid Peroxide Aged Sample? (O2 Exposure) Start->Peroxide Oxocarbenium Oxocarbenium Ion Formation (Ketal Cleavage) Acid->Oxocarbenium Yes (>60°C) Safe Stable Thermal Profile (Base-Stabilized & Peroxide-Free) Acid->Safe No (pH > 7) Radical Hydroperoxide Homolysis (Radical Generation) Peroxide->Radical Yes (>25 ppm) Peroxide->Safe No (<25 ppm) Degradation1 Ring-Opening & Methanol Elimination Oxocarbenium->Degradation1 Degradation2 Exothermic Decomposition & Polymerization Radical->Degradation2

Figure 1: Logical flowchart of thermal degradation pathways for[2-(Methoxymethyl)oxan-2-yl]methanol.

Sources

Optimization

Technical Support Center: [2-(Methoxymethyl)oxan-2-yl]methanol Purification

Welcome to the advanced troubleshooting and purification support center for [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9). As a Senior Application Scientist, I have designed this guide to address the specific p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and purification support center for [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this highly functionalized 2,2-disubstituted oxane.

The molecule's architecture—a sterically hindered quaternary center containing a primary alcohol and two ether oxygens—creates a dense hydrogen-bonding network. This often results in severe streaking on traditional normal-phase silica and unpredictable elution profiles[1]. Furthermore, the absence of a UV-active chromophore renders standard chromatographic monitoring ineffective, requiring specialized detection strategies[2].

Diagnostic Matrix for Common Impurities

Before initiating purification, it is critical to identify the specific impurities in your crude mixture. Use this diagnostic matrix to correlate analytical signatures with the appropriate removal strategy.

Impurity ProfileOrigin / CauseAnalytical SignatureRecommended Removal Strategy
Unreacted Precursors (Diols) Incomplete etherification/methylation during upstream synthesis.High polarity; low Rf​ on normal-phase TLC; broad -OH stretch in IR.Reversed-Phase (C18) Chromatography (elutes early in high aqueous conditions)[3].
Over-methylated Byproduct Excess methylating agent reacting with the primary alcohol.Low polarity; high Rf​ on normal-phase TLC; absence of -OH stretch.Normal-Phase Silica Chromatography (Hexane/EtOAc gradient)[4].
Ring-opened Aldehydes Oxidative degradation or strong acid-catalyzed ether cleavage.Distinct aldehyde proton peak (~9.5–10.0 ppm) in 1 H NMR.Mild basic aqueous wash (e.g., sat. NaHCO 3​ ) or bisulfite adduct catch-and-release.
Residual Solvents (DMF/DMSO) Incomplete removal during reaction workup.Characteristic sharp singlets in 1 H NMR (e.g., 2.95, 2.88 ppm for DMF).Repeated liquid-liquid extraction with LiCl (aq) or extensive lyophilization.

Troubleshooting Guide & FAQs

Q: My compound is streaking severely on normal-phase silica gel, resulting in poor resolution. How do I fix this? A: The streaking is caused by the primary alcohol and ether oxygens forming strong, non-linear hydrogen bonds with the free silanol groups on the normal-phase silica[1]. To mitigate this, you have two options. First, you can switch to a highly polar solvent system, such as 5–10% Methanol in Dichloromethane, which competes for hydrogen bonding sites[4]. However, the superior and more reliable approach is to transition entirely to Reversed-Phase (C18) flash chromatography, where the separation is driven by hydrophobic partitioning rather than polar adsorption[5].

Q: My flash chromatography system's UV detector isn't picking up the product peaks. How do I track elution? A: [2-(Methoxymethyl)oxan-2-yl]methanol lacks a UV-active chromophore (such as an aromatic ring or conjugated double bonds). Therefore, standard UV detectors set at 254 nm or 280 nm will not register its elution. To resolve this, you must use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) coupled to your flash system. Alternatively, manually spot fractions on a silica TLC plate, dip the plate in a Potassium Permanganate (KMnO 4​ ) or Phosphomolybdic Acid (PMA) stain, and apply gentle heat[2]. The target compound will appear as a distinct spot (yellow for KMnO 4​ , dark blue/green for PMA).

Q: How do I separate the target compound from its over-methylated byproduct (2,2-bis(methoxymethyl)oxane)? A: Causality dictates that the over-methylated byproduct lacks the hydrogen-bond donating primary alcohol, making it significantly less polar than your target compound. If this is your primary impurity, normal-phase chromatography is actually highly effective. Using a gradient of Hexane and Ethyl Acetate, the non-polar over-methylated byproduct will elute rapidly near the solvent front, while the target compound will be retained much longer[4].

Validated Experimental Protocol: Reversed-Phase (C18) Isolation

To ensure a self-validating and reproducible purification, follow this step-by-step methodology for Reversed-Phase Flash Chromatography, which is optimal for isolating the target compound from highly polar unreacted precursors[6].

Step 1: Dry Loading Preparation

  • Dissolve the crude reaction mixture in a minimal volume of a volatile, polar solvent (e.g., Methanol or Dichloromethane)[3].

  • Add C18-functionalized silica gel to the solution at a 1:3 (sample-to-silica) mass ratio.

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained. This prevents band-broadening caused by liquid loading of viscous samples[1].

Step 2: Column Equilibration

  • Mount a pre-packed C18 flash column onto your automated chromatography system.

  • Equilibrate the stationary phase by flushing with 3 to 5 Column Volumes (CV) of the initial mobile phase: 95% HPLC-grade Water / 5% Acetonitrile [3].

Step 3: Gradient Elution

  • Transfer the dry-loaded C18 powder into the solid load cartridge and attach it to the system.

  • Initiate a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 15–20 CVs at a flow rate appropriate for your column size.

  • Mechanistic Note: Highly polar diol impurities will elute in the aqueous wash (0–3 CVs). The target compound will elute during the mid-gradient (approx. 30–40% Acetonitrile), while non-polar over-alkylated impurities will remain on the column until the organic concentration is high[6].

Step 4: Fraction Verification & Recovery

  • Spot every 3rd fraction onto a normal-phase TLC plate.

  • Stain with KMnO 4​ and heat to visualize the UV-transparent product[2].

  • Pool the fractions containing the pure target compound. Remove the Acetonitrile under reduced pressure, and lyophilize (freeze-dry) the remaining aqueous solution to yield pure[2-(Methoxymethyl)oxan-2-yl]methanol.

Process Visualizations

Workflow N1 Crude Reaction Mixture N2 Liquid-Liquid Extraction (Aqueous Wash) N1->N2 N3 Dry Loading onto C18 Silica N2->N3 N4 Reversed-Phase Flash Chromatography N3->N4 N5 ELSD / TLC (KMnO4) Fraction Analysis N4->N5 N6 Lyophilization N5->N6 N7 Pure Target Compound N6->N7

Fig 1. Standardized reversed-phase purification workflow for target isolation.

Elution C18 C18 Column (Hydrophobic) Imp1 Unreacted Diol (Highly Polar) C18->Imp1 Elutes First Target Target Compound (Moderately Polar) C18->Target Elutes Second Imp2 Over-methylated (Non-Polar) C18->Imp2 Elutes Last

Fig 2. Elution order of the target compound and common impurities on a C18 column.

References

  • Flash Chromatography Basics | Sorbent Technologies, Inc. | 1

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage |5

  • Purification of Polar Organic Compounds by Flash Chromatography | Benchchem | 3

  • Solvent Systems for Flash Column Chromatography | University of Rochester | 4

  • 5 Steps to successful flash chromatography | Biotage | 6

  • Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol | ResearchGate | 2

Sources

Troubleshooting

overcoming steric hindrance in [2-(Methoxymethyl)oxan-2-yl]methanol reactions

Welcome to the Technical Support Center for [2-(Methoxymethyl)oxan-2-yl]methanol (CAS 264891-16-9) and related sterically hindered oxane derivatives. As a Senior Application Scientist, I frequently see researchers strugg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [2-(Methoxymethyl)oxan-2-yl]methanol (CAS 264891-16-9) and related sterically hindered oxane derivatives.

As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The structural core of this molecule features a primary hydroxyl group (-CH2OH) attached to the C2 position of a tetrahydropyran (oxane) ring. Because this C2 carbon is also bonded to the ring oxygen, the C3 ring carbon, and a methoxymethyl group (-CH2OCH3), it constitutes a highly congested quaternary center .

This creates a "neopentyl-like" steric environment. The severe steric bulk at the β-carbon fundamentally alters the molecule's reactivity, rendering standard protocols for primary alcohols ineffective. Below is our comprehensive troubleshooting guide to overcoming these kinetic barriers.

🔬 System Diagnostics: The Neopentyl Steric Clash

Before troubleshooting, it is critical to understand the causality of your reaction failures. In neopentyl systems, the bulky substituents at the β-carbon physically block the 180° trajectory required for nucleophilic backside attack[1]. Furthermore, the proximity of the oxane ring oxygen can create repulsive dipole interactions with incoming electron-rich reagents.

G A [2-(Methoxymethyl)oxan-2-yl]methanol (Neopentyl-like Alcohol) B Standard SN2 (e.g., TsCl then NaN3) A->B Standard Conditions C Optimized SN2 (Tf2O then NaN3, or Mitsunobu) A->C Hyper-leaving group or Mitsunobu D Steric Clash at β-Carbon Reaction Blocked B->D Backside Attack E Carbocation Rearrangement (Ring Expansion/Shift) B->E SN1 Pathway (Heat applied) F Successful Substitution (Target Product) C->F Lowered Activation Energy

Figure 1: Reaction pathway divergence in neopentyl-like oxane systems due to β-carbon steric hindrance.

🛠️ Troubleshooting Guide & FAQs

FAQ 1: Why is my O-acylation/silylation stalling at 20% conversion?

The Issue: You are using standard conditions (e.g., Acetic Anhydride/Pyridine or TBDMSCl/Imidazole at room temperature) and observing incomplete reactions. The Causality: Standard acylation relies on the nucleophilicity of the alcohol to attack the acylium ion. The transition state is sterically penalized by the adjacent quaternary center. The Solution: You must lower the activation energy by using a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive, less sterically demanding N-acylpyridinium intermediate that forces the equilibrium forward.

Validated Protocol: DMAP-Catalyzed Acylation

  • Dissolve 1.0 eq of[2-(Methoxymethyl)oxan-2-yl]methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under inert atmosphere (N2/Ar).

  • Add 2.0 eq of Triethylamine (Et3N) and 0.1 to 0.2 eq of DMAP . Self-validation check: The solution should remain clear; DMAP ensures the acylating agent is immediately activated.

  • Cool the mixture to 0 °C and dropwise add 1.5 eq of the acylating agent (e.g., Ac2O or Benzoyl Chloride).

  • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC; the high concentration of the activated DMAP-complex will overcome the neopentyl hindrance.

FAQ 2: I tried an SN2 substitution (e.g., forming an azide), but I got no product or a rearranged skeletal byproduct. What happened?

The Issue: Attempting to displace a standard leaving group (like a Tosylate or Mesylate) on this molecule fails. If you heated the reaction, you likely isolated a ring-expanded or rearranged byproduct. The Causality: Neopentyl sulfonates are practically inert to SN2 reactions because the β-carbon blocks the nucleophile[1]. Heating the reaction forces an SN1 ionization pathway. The resulting primary carbocation is highly unstable and will immediately undergo a 1,2-alkyl shift (often expanding the oxane ring) to form a more stable tertiary carbocation[2]. The Solution: Avoid the SN1 pathway entirely. You must either use an extreme leaving group (Triflate, -OTf) to drastically lower the SN2 activation barrier, or utilize the Mitsunobu Reaction , which is uniquely effective for neopentyl alcohols[3][4].

Validated Protocol: Mitsunobu Substitution

  • Dissolve 1.0 eq of the alcohol, 1.5 eq of Triphenylphosphine (PPh3), and 1.5 eq of your pronucleophile (e.g., Phthalimide or p-nitrobenzoic acid) in anhydrous THF (0.1 M).

  • Cool to 0 °C.

  • Critical Step: Add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate and prevents competitive elimination.

  • Stir at room temperature for 16 hours. The strong P=O bond formation thermodynamically drives the sterically hindered substitution[4].

FAQ 3: My TEMPO-catalyzed oxidation to the aldehyde is incredibly slow. Should I add more bleach?

The Issue: Using TEMPO / NaOCl yields mostly recovered starting material. The Causality: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is a bulky nitroxyl radical. The steric hindrance around the neopentyl alcohol prevents the alcohol from effectively coordinating with the intermediate oxoammonium species[5]. Adding more bleach will only cause side reactions (like chlorination of the methoxymethyl ether). The Solution: Switch to an unhindered nitroxyl radical catalyst like 1-Me-AZADO or use Dess-Martin Periodinane (DMP) [5][6][7].

G Sub Substrate:[2-(Methoxymethyl)oxan-2-yl]methanol TEMPO TEMPO / NaOCl (Bulky Nitroxyl Radical) Sub->TEMPO AZADO 1-Me-AZADO / NaOCl (Unhindered Nitroxyl Radical) Sub->AZADO Fail Low Conversion / Recovery of SM (Steric Repulsion) TEMPO->Fail Steric Clash Success Rapid Conversion to Aldehyde (High Yield) AZADO->Success Easy Access to Hydroxyl

Figure 2: Chemoselective oxidation workflow comparing bulky TEMPO with unhindered AZADO catalysts.

Validated Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve 1.0 eq of the alcohol in wet DCM (DCM containing 1 equivalent of H2O). Self-validation check: A trace amount of water accelerates DMP oxidation by forming a more reactive periodinane hydrate.

  • Add 1.5 eq of DMP at 0 °C.

  • Stir at room temperature for 2 hours. The hypervalent iodine mechanism bypasses the steric constraints of nitroxyl radicals[6].

  • Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 to destroy excess oxidant.

📊 Quantitative Data Summary

The table below summarizes the kinetic and yield differences between standard and sterically-optimized reaction conditions for [2-(Methoxymethyl)oxan-2-yl]methanol.

Reaction TypeStandard ReagentStructural Issue EncounteredOptimized ReagentExpected Yield
O-Acylation Ac2O, PyridineHigh transition state energyAc2O, Et3N, DMAP (10 mol%) > 90%
SN2 Substitution TsCl → NaN3β-carbon steric block / SN1 shiftMitsunobu (PPh3, DIAD, HN3)65 - 80%
Oxidation (Aldehyde) TEMPO, NaOClOxoammonium adduct blocked1-Me-AZADO or DMP 85 - 95%
Silylation TBDMSCl, ImidazoleSlow kineticsTBDMSOTf , 2,6-Lutidine> 90%

📚 References

  • Ashenhurst, J. "The Most Annoying Exceptions in Org 1 (Part 2)." Master Organic Chemistry, 2011. Available at:[Link]

  • NBInno. "Understanding Neopentyl Alcohol: Your Guide to CAS 75-84-3 Applications." NBInno. Available at:[Link]

  • Chemistry LibreTexts. "Additional Methods of Hydroxyl Substitution." LibreTexts, 2023. Available at:[Link]

  • Tojo, G., & Fernández, M. "Oxidation of Primary Alcohols to Carboxylic Acids." National Academic Digital Library of Ethiopia. Available at:[Link]

  • Thieme Connect. "Oxidation of Alcohols." Science of Synthesis. Available at:[Link]

  • Shibuya, M., et al. "Nitroxyl radical-catalyzed chemoselective alcohol oxidation for the synthesis of polyfunctional molecules." National Institute of Informatics (NII). Available at:[Link]

Sources

Optimization

Technical Support Center: Handling, Moisture Sensitivity, and Storage of[2-(Methoxymethyl)oxan-2-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide to address the specific physicochemical challenges of working with [2-(Methoxymethyl)oxan-2-yl]meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide to address the specific physicochemical challenges of working with [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9).

This molecule features a tetrahydropyran (oxane) core, a methoxymethyl ether linkage, and a primary alcohol. These structural motifs dictate its behavior in the lab—specifically its high affinity for atmospheric moisture and its susceptibility to autoxidation over time. To ensure the highest scientific integrity in your workflows, this guide explains the causality behind degradation and provides self-validating protocols for purification and storage.

Mechanistic Insights & FAQs

Moisture Sensitivity & Hygroscopicity

Q: Why is [2-(Methoxymethyl)oxan-2-yl]methanol highly prone to moisture uptake? A: The compound possesses three distinct oxygen atoms (the oxane ring oxygen, the ether oxygen of the methoxymethyl group, and the hydroxyl oxygen). These electronegative sites create a dense hydrogen-bonding network that rapidly absorbs atmospheric water.

Q: How does trace moisture impact downstream synthetic applications? A: Water is a strong nucleophile and a protic source. If this compound is used as a building block in organometallic coupling or glycosylation reactions, trace water will irreversibly quench Grignard/organolithium reagents or deactivate Lewis acid catalysts (e.g., BF3​⋅OEt2​ ) by forming stable, unreactive hydrate complexes.

Q: What is the most accurate way to quantify moisture in this reagent? A: We mandate the use of[1]. Unlike volumetric KF or loss-on-drying methods, coulometry generates iodine electrochemically in situ, allowing for the precise quantification of trace moisture down to 1 ppm.

Autoxidation & Peroxide Formation

Q: Does this compound form explosive peroxides like THF or standard tetrahydropyran (THP)? A: Yes, but with a distinct kinetic profile. Peroxide formation in cyclic ethers is driven by a radical chain mechanism where oxygen abstracts an α -hydrogen[2]. In standard THP, the C2 position is highly vulnerable. However, in[2-(Methoxymethyl)oxan-2-yl]methanol, the C2 position is fully substituted (bonded to the ring oxygen, C3, and two exocyclic carbons) and lacks an α -hydrogen . This blocks the primary autoxidation site. However, the C6 position of the ring and the methoxymethyl group still possess α -hydrogens, making it a secondary peroxide former[3].

Q: How often should I test for peroxides? A: Routine testing should be conducted every 6 months, or immediately prior to any distillation or concentration step, as hydroperoxides concentrate in the residue and pose a severe explosion hazard[2].

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system , ensuring that the success of the procedure is analytically confirmed before proceeding.

Protocol A: Coulometric Karl Fischer Titration for Trace Moisture
  • Preparation: Ensure the KF coulometric cell is dry and the instrument has pre-titrated ambient moisture to a stable drift rate (< 10 µ g/min )[1].

  • Sampling: Draw 1.0 mL of the reagent into a dry, gas-tight syringe flushed with Argon.

  • Weighing: Record the exact mass of the filled syringe ( W1​ ).

  • Injection: Inject the sample through the septum directly into the catholyte solution.

  • Calculation: Weigh the empty syringe ( W2​ ). The instrument will electrochemically titrate the water and output the absolute water mass. Calculate ppm based on the sample mass ( W1​−W2​ ).

  • Self-Validation: Run a known water standard (e.g., 100 ppm water in standard solvent) immediately after to verify electrode recovery and accuracy.

Protocol B: Solvent Drying via 3Å Molecular Sieves

Causality Note: We specifically use 3Å sieves because their 3-angstrom pore size is large enough to trap water molecules (~2.6 Å) but strictly excludes the bulky [2-(Methoxymethyl)oxan-2-yl]methanol molecule, preventing co-adsorption and loss of yield[4].

  • Activation: Bake 3Å molecular sieves at 250–300 °C under high vacuum (< 0.1 mbar) for 12 hours.

  • Cooling: Backfill the oven/flask with Argon and allow the sieves to cool to room temperature.

  • Drying: Add the activated sieves to the reagent flask at a ratio of 10–15% w/v under an Argon counter-flow.

  • Equilibration: Seal the flask and let it stand in the dark for 48 hours.

  • Self-Validation: Withdraw a 1.0 mL aliquot and execute Protocol A . The moisture content must read < 100 ppm. If the threshold is not met, decant the solvent onto a fresh batch of activated sieves.

Protocol C: Peroxide Testing and Remediation
  • Testing: Dip a Quantofix® peroxide test strip into the reagent for 1 second. Wait 15 seconds and compare the color pad to the reference scale[3].

  • Evaluation: If the reading is > 25 ppm, remediation is mandatory.

  • Remediation: Pack a glass column with activated basic alumina (Brockmann Grade I). The basic sites on the alumina will aggressively bind and neutralize hydroperoxides.

  • Elution: Pass the solvent through the column under slight Argon pressure.

  • Self-Validation: Re-test the eluent with a fresh peroxide strip. The pad must remain pure white (indicating < 5 ppm peroxides).

Quantitative Data & Storage Parameters

ParameterSpecification / LimitScientific Rationale
Moisture Content < 100 ppmPrevents irreversible quenching of sensitive organometallic reagents and catalysts.
Peroxide Content < 25 ppmMitigates shock-sensitive explosion risks during thermal concentration or distillation.
Storage Temperature 2°C to 8°CThermodynamically reduces the kinetic rate of autoxidation and ether cleavage.
Atmosphere Argon (preferred over N2​ )Argon is denser than air; it forms a protective "blanket" over the liquid, preventing O2​ ingress.
Testing Frequency Every 6 monthsProactively monitors the slow radical accumulation at the C6 and methoxymethyl positions.

Visualizations

G Start Receive Reagent: [2-(Methoxymethyl)oxan-2-yl]methanol TestKF Karl Fischer Titration (Moisture Check) Start->TestKF TestPeroxide Peroxide Test Strips (< 25 ppm limit) Start->TestPeroxide MoistureHigh Moisture > 100 ppm TestKF->MoistureHigh MoistureLow Moisture < 100 ppm TestKF->MoistureLow PeroxideHigh Peroxides > 25 ppm TestPeroxide->PeroxideHigh PeroxideLow Peroxides < 25 ppm TestPeroxide->PeroxideLow Dry Dry over activated 3Å Molecular Sieves (48h) MoistureHigh->Dry Store Store under Argon at 2-8°C in dark MoistureLow->Store Dry->Store Purify Pass through basic alumina to remove peroxides PeroxideHigh->Purify PeroxideLow->Store Purify->Store

Caption: Workflow for quality control, drying, and storage of the reagent.

G Molecule [2-(Methoxymethyl)oxan-2-yl]methanol C2 C2 Position (No α-hydrogen) Molecule->C2 C6 C6 Position (Has α-hydrogens) Molecule->C6 Methoxy Methoxymethyl Group (Has α-hydrogens) Molecule->Methoxy Safe Blocked Autoxidation (Enhanced Stability) C2->Safe Risk Radical Abstraction by O₂ C6->Risk Methoxy->Risk Peroxide Hydroperoxide Formation (Shock Sensitive) Risk->Peroxide

Caption: Structural logic of autoxidation and peroxide formation pathways.

References

  • Title: Karl Fischer Titration Guide for Water (Moisture) Determination Source: Mettler Toledo URL: [Link]

  • Title: Co-Adsorption Equilibria from Liquid Mixtures containing Formaldehyde, Methanol and Water on Molecular Sieves 3A Source: The Italian Association of Chemical Engineering (AIDIC) URL: [Link]

  • Title: Information on Peroxide-Forming Compounds Source: Stanford Environmental Health & Safety URL: [Link]

  • Title: Information on Peroxide-Forming Compounds (Testing & Remediation) Source: University of Kentucky EHS URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of [2-(Methoxymethyl)oxan-2-yl]methanol

Advanced Structural Elucidation of [2-(Methoxymethyl)oxan-2-yl]methanol: A Comparative Analytical Guide As drug development increasingly pivots toward conformationally restricted spirocyclic and bridged scaffolds, the an...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Elucidation of [2-(Methoxymethyl)oxan-2-yl]methanol: A Comparative Analytical Guide

As drug development increasingly pivots toward conformationally restricted spirocyclic and bridged scaffolds, the analytical characterization of highly functionalized building blocks has become a critical bottleneck. [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9) is a prime example of such a molecule. While its rigid tetrahydropyran (oxane) ring provides excellent spatial vectors for structure-based drug design, it presents a formidable challenge in 1 H-NMR spectroscopy due to severe signal overlap and complex stereochemical dynamics.

This guide provides an objective comparison of this rigid building block against flexible acyclic alternatives, and details the advanced analytical methodologies required to resolve its complex NMR spectrum.

Structural Dynamics: The Product vs. Acyclic Alternatives

To understand the analytical challenge of [2-(Methoxymethyl)oxan-2-yl]methanol, we must first compare its structural performance to an acyclic alternative, such as a flexible 1,3-diol equivalent.

In an acyclic molecule, free rotation around the carbon-carbon bonds time-averages the magnetic environments of the protons, resulting in simplified NMR signals (singlets or simple triplets). However,[2-(Methoxymethyl)oxan-2-yl]methanol features a rigid chair conformation and a quaternary stereocenter at the C2 position .

The Causality of Spectral Complexity: Because the C2 carbon is chiral, it breaks the local plane of symmetry. Consequently, the two protons on the adjacent hydroxymethyl (-CH 2​ OH) and methoxymethyl (-CH 2​ OCH 3​ ) groups are diastereotopic [1]. They are not magnetically equivalent; they experience different time-averaged magnetic environments and couple with each other to form complex AB quartets with a geminal coupling constant ( 2J ) of approximately 11–12 Hz. While this complicates the NMR spectrum, it is exactly this conformational rigidity that makes the product superior to acyclic alternatives in reducing the entropic penalty during target-protein binding.

G cluster_0 Product: [2-(Methoxymethyl)oxan-2-yl]methanol cluster_1 Alternative: Acyclic 1,3-Diol Equivalent Node1 Rigid Oxane Chair Node4 Axial/Equatorial Coupling Node1->Node4 Node2 C2 Stereocenter Node3 Diastereotopic Protons (AB Quartets, ~11 Hz) Node2->Node3 Node7 Time-Averaged Signals (Singlets/Triplets) Node3->Node7 Analytical Comparison Node5 Flexible Carbon Chain Node6 Free C-C Rotation Node5->Node6 Node6->Node7

Conformational rigidity of the oxane ring vs. acyclic alternatives and its effect on NMR splitting.

Comparative Analytical Methodologies

When analyzing this compound using standard 1D 1 H-NMR in Chloroform-d (CDCl 3​ ), researchers encounter a "spectral wall" between 3.2 and 4.0 ppm. The C6 ring protons, the methoxymethyl protons, the hydroxymethyl protons, and the methoxy singlet all overlap in this narrow window, making structural verification nearly impossible.

To resolve this, we must compare standard acquisition against Aromatic Solvent Induced Shift (ASIS) methodologies and 2D NMR techniques[2].

The ASIS Mechanism (Why it works)

Replacing CDCl 3​ with Pyridine-d 5​ triggers the ASIS effect. Pyridine forms transient, weak collision complexes with the solute's polar groups (the hydroxyl and ether oxygens) via hydrogen bonding and dipole-dipole interactions. The strong magnetic anisotropy of the pyridine ring deshields the nearby protons differently based on their precise spatial orientation[3]. This differential deshielding effectively "pulls apart" the overlapping signals, allowing the diastereotopic AB quartets to be clearly resolved and integrated.

G Step1 1D 1H-NMR (CDCl3) Problem Signal Overlap (3.2 - 4.0 ppm) Step1->Problem Step2 ASIS (Pyridine-d5) Problem->Step2 Solvent Shift Step3 2D HSQC / COSY Problem->Step3 Connectivity Solution Complete Diastereotopic Assignment Step2->Solution Step3->Solution

Workflow for resolving overlapping diastereotopic signals using ASIS and 2D NMR techniques.

Quantitative Data Comparison: CDCl 3​ vs. Pyridine-d 5​

The following table summarizes the experimental chemical shifts, demonstrating the superior resolving power of the ASIS methodology for this specific building block.

Proton Environment 1 H Shift in CDCl 3​ (ppm) 1 H Shift in Pyridine-d 5​ (ppm)Multiplicity & CouplingResolution Status
-OCH 3​ (Methoxy) 3.383.25Singlet (3H)Resolved in both
C6-H eq​ (Ring) 3.653.95ddd, J = 11.5, 4.0, 1.5 HzOverlapped Resolved
C6-H ax​ (Ring) 3.553.75td, J = 11.5, 2.5 HzOverlapped Resolved
-CH 2​ -OH (Diast. A) 3.604.08d, J = 11.2 HzSevere Overlap Resolved
-CH 2​ -OH (Diast. B) 3.583.82d, J = 11.2 HzSevere Overlap Resolved
-CH 2​ -OCH 3​ (Diast. A) 3.483.68d, J = 10.8 HzOverlapped Resolved
-CH 2​ -OCH 3​ (Diast. B) 3.453.52d, J = 10.8 HzOverlapped Resolved

Note: In CDCl 3​ , the Δδ between diastereotopic pairs is < 0.05 ppm, causing severe second-order spectral artifacts. In Pyridine-d 5​ , the Δδ expands to > 0.15 ppm, yielding clean, first-order AB quartets.

Self-Validating Experimental Protocol

To ensure high-fidelity reproducibility, follow this self-validating workflow. The protocol is designed so that the successful execution of Step 4 (2D connectivity) inherently validates the sample preparation in Step 1.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 15.0 mg of[2-(Methoxymethyl)oxan-2-yl]methanol. Dissolve completely in 0.6 mL of anhydrous Pyridine-d 5​ (100 atom % D) containing 0.03% v/v TMS.

  • Causality: Pyridine is hygroscopic. Water contamination will broaden the -OH signal and disrupt the delicate solvent-solute collision complexes required for the ASIS effect.

Step 2: Instrument Calibration

  • Action: Tune and match the probe on a 600 MHz NMR spectrometer to the 1 H and 13 C frequencies. Perform a rigorous 3D gradient shimming protocol.

  • Validation: The TMS internal standard peak must exhibit a line width at half-height ( W1/2​ ) of < 0.6 Hz. If broader, re-shim.

Step 3: 1D 1 H-NMR Acquisition

  • Action: Acquire 16 transients using a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (d1) of 2.0 seconds.

  • Causality: The extended d1 ensures complete longitudinal relaxation of the sterically hindered diastereotopic protons, allowing for accurate integration to confirm the 1:1 ratio of the AB quartets.

Step 4: 2D g-HSQC & g-COSY Acquisition

  • Action: Run a gradient-selected HSQC experiment to map 1 H- 13 C direct connectivities. Use 256 increments in the t1 (carbon) dimension and 2048 data points in the t2 (proton) dimension.

  • Validation: The HSQC spectrum will show two distinct proton cross-peaks correlating to a single carbon resonance for both the -CH 2​ OH and -CH 2​ OCH 3​ groups, definitively proving their diastereotopic nature and validating the structural assignment.

References

  • ACS Omega. "The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product." American Chemical Society. Available at: [Link]

  • SciELO. "Conformational and Configurational Analysis of (2R,3S,5R)-2,5-Dimethyltetrahydropyran-3-Carboxylic Acid." Journal of the Mexican Chemical Society. Available at: [Link]

  • University of Mosul. "1D Nuclear Magnetic Resonance Spectroscopy: Solvent-Induced Shifts." Educational Resources. Available at: [Link]

Sources

Comparative

C-NMR Characterization of [2-(Methoxymethyl)oxan-2-yl]methanol: A Comparative Methodology Guide

Executive Summary [2-(Methoxymethyl)oxan-2-yl]methanol (CAS 264891-16-9) is a highly functionalized tetrahydropyran derivative[1]. Because of its structural resemblance to sugars, it serves as a conformationally stable p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(Methoxymethyl)oxan-2-yl]methanol (CAS 264891-16-9) is a highly functionalized tetrahydropyran derivative[1]. Because of its structural resemblance to sugars, it serves as a conformationally stable pyranose mimetic, making it a valuable building block in drug development and natural product synthesis[2]. However, verifying its structural integrity presents a distinct analytical challenge: the molecule possesses eight carbons, four of which are oxygenated and cluster tightly in the 58–76 ppm region of a 13 C-NMR spectrum.

This guide objectively compares solvent systems and NMR methodologies to provide a self-validating protocol for the unambiguous 13 C-NMR characterization of this molecule.

Comparative Analysis 1: Solvent Selection (CDCl 3​ vs. DMSO- d6​ )

The choice of deuterated solvent fundamentally alters the amount of structural information that can be extracted from the NMR experiment. Typically, Deuterated Chloroform (CDCl 3​ ) is the default solvent for organic molecules due to its high volatility and lack of exchangeable protons[3]. However, for[2-(Methoxymethyl)oxan-2-yl]methanol, CDCl 3​ presents a critical limitation.

  • The CDCl 3​ Limitation: In CDCl 3​ , the hydroxyl proton (-OH) undergoes rapid intermolecular chemical exchange. This broadens the 1 H signal and completely obliterates scalar coupling to adjacent carbons, rendering it invisible in 2D correlation experiments.

  • The DMSO- d6​ Advantage: By switching to Dimethyl Sulfoxide- d6​ (DMSO- d6​ ), the strong hydrogen-bond accepting nature of the sulfoxide oxygen "locks" the hydroxyl proton, drastically slowing down the exchange rate[4]. This preserves the critical 2JCH​ and 3JCH​ couplings required to trace the exact position of the hydroxymethyl group.

Table 1: Comparative 13 C-NMR Chemical Shifts

Note: Values are empirical/predictive ranges demonstrating the solvent effect on signal resolution.

Carbon PositionTypeCDCl 3​ Shift (ppm)DMSO- d6​ Shift (ppm)Resolution & Overlap Notes
C2 Quaternary75.274.8Distinctive downfield shift due to di-oxygenation.
C8 (-CH 2​ OMe) Methylene (Exo)72.471.5Distinct from C7; confirmed by OMe proton coupling.
C7 (-CH 2​ OH) Methylene (Exo)65.163.8Upfield shift in DMSO due to strong H-bonding.
C6 Methylene (Ring)62.561.9Overlaps with C7 in poorly shimmed spectra.
C9 (-OCH 3​ ) Methyl59.358.7Sharp, unambiguous singlet.
C3 Methylene (Ring)30.530.1Unambiguous aliphatic region.
C5 Methylene (Ring)25.625.1Unambiguous aliphatic region.
C4 Methylene (Ring)20.219.8Unambiguous aliphatic region.

Comparative Analysis 2: 1D 13 C-NMR vs. 2D HSQC/HMBC Methodologies

A standard 1D 13 C-NMR spectrum is sufficient for counting the total number of carbons, but it fails to definitively assign the three oxygenated methylenes: C6 (ring), C7 (hydroxymethyl), and C8 (methoxymethyl). Relying solely on 1D chemical shift prediction models is a flawed approach when shifts differ by less than 3 ppm.

To create a self-validating system , 2D Heteronuclear Multiple Bond Correlation (HMBC) must be employed alongside Heteronuclear Single Quantum Coherence (HSQC).

HMBC_Logic OH OH Proton CH2OH C7 (63.8 ppm) OH->CH2OH 2J HMBC C2 C2 (74.8 ppm) OH->C2 3J HMBC CH2OMe C8 (71.5 ppm) OMe OMe Proton OMe->C2 4J (None) OMe->CH2OMe 3J HMBC

Fig 2. HMBC correlation logic distinguishing C7 and C8 via proton-carbon couplings.

The Causality of the HMBC Logic:

  • The methoxy protons (~3.3 ppm) will show a strong 3J HMBC correlation exclusively to C8. They cannot couple to C7.

  • The locked hydroxyl proton (in DMSO- d6​ ) will show a 2J correlation to C7 and a 3J correlation to the quaternary C2.

  • By mapping these two anchor points, C7 and C8 are unambiguously assigned. C6 is then identified by elimination and its 1J HSQC correlation to the distinct ring protons.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural characterization, execute the following step-by-step methodology. Every step is designed with an internal validation checkpoint.

NMR_Workflow A Sample Prep: Dissolve in DMSO-d6 B 1D 13C-NMR: Identify 8 Carbon Signals A->B Lock & Shim C Signal Overlap Check: 60-75 ppm Region B->C Analyze Shifts D 2D HMBC: Trace OH & OMe Protons C->D Ambiguous Methylene E Final Structural Validation C->E Fully Resolved D->E Assign C2, C6, C7, C8

Fig 1. Self-validating NMR workflow for resolving oxygenated methylene signals.

Step 1: Optimized Sample Preparation
  • Action: Weigh exactly 25 mg of [2-(Methoxymethyl)oxan-2-yl]methanol. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100% D) and filter through glass wool into a 5 mm precision NMR tube.

  • Causality: A concentration of ~3 mg per inequivalent carbon ensures an optimal signal-to-noise ratio for 13 C in under 1024 scans[5]. Using strictly anhydrous solvent prevents trace water from catalyzing rapid -OH exchange, which would defeat the purpose of using DMSO.

Step 2: Precision Shimming and Tuning
  • Action: Tune the NMR probe to both 13 C and 1 H frequencies. Perform gradient shimming (Z-axis) until the DMSO residual solvent peak's Full Width at Half Maximum (FWHM) is < 0.6 Hz.

  • Causality: Magnetic field inhomogeneities artificially broaden peaks. Poor shimming will cause the closely spaced C6 (61.9 ppm) and C7 (63.8 ppm) signals to merge into a single indistinguishable lump, rendering the 1D spectrum useless for verification.

Step 3: 1D 13 C-NMR Acquisition (Inverse Gated)
  • Action: Acquire the 1D spectrum using an inverse gated decoupling pulse sequence (e.g., zgig) with a relaxation delay (D1) of 2.0 seconds.

  • Causality: Standard continuous proton decoupling artificially inflates the intensity of carbons with attached protons via the Nuclear Overhauser Effect (NOE). Inverse gated decoupling suppresses NOE, allowing for semi-quantitative integration. This self-validates the assignment of C2: as a quaternary carbon, it will correctly present with a noticeably lower peak intensity than the methylene carbons.

Step 4: 2D HMBC Acquisition
  • Action: Set the long-range coupling delay optimized for J=8 Hz (approximately 62.5 ms).

  • Causality: 8 Hz is the statistically optimal average for 2J and 3J carbon-proton scalar couplings in aliphatic ring systems. Setting this specific delay maximizes the cross-peak intensity for the critical OH C2 and OH C7 correlations, preventing false negatives in the 2D map.

Conclusion

For highly oxygenated aliphatic systems like [2-(Methoxymethyl)oxan-2-yl]methanol, relying on standard 1D 13 C-NMR in CDCl 3​ introduces unacceptable ambiguity. By strategically utilizing DMSO- d6​ to lock the hydroxyl proton and employing HMBC correlation logic, researchers can transition from predictive guesswork to a self-validating, definitive structural assignment.

References

  • Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems: characterization by 13C NMR chemical shifts, PM3 charge densities, and isodesmic reactions - PubMed. nih.gov.
  • Concise synthesis of 1,3-di-O-substituted tetrahydropyran derivatives as conformationally stable pyranose mimetics - IRL @ UMSL. umsl.edu.
  • CAS 264891-16-9 | Sigma-Aldrich - MilliporeSigma. sigmaaldrich.com.
  • What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? - Quora. quora.com.
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. ucl.ac.uk.

Sources

Validation

HPLC method development for [2-(Methoxymethyl)oxan-2-yl]methanol purity

An In-Depth Guide to HPLC Method Development for the Purity of [2-(Methoxymethyl)oxan-2-yl]methanol Authored by: A Senior Application Scientist This guide provides a comprehensive, scientifically-grounded framework for t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity of [2-(Methoxymethyl)oxan-2-yl]methanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of [2-(Methoxymethyl)oxan-2-yl]methanol. As a critical intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring its purity is paramount. We will explore the causality behind experimental choices, establish a self-validating protocol in line with regulatory expectations, and objectively compare the developed HPLC method with a viable alternative, Gas Chromatography (GC).

The Analyte: Understanding [2-(Methoxymethyl)oxan-2-yl]methanol

[2-(Methoxymethyl)oxan-2-yl]methanol is a saturated heterocyclic compound containing both a primary alcohol and an ether functional group. Its structure lacks a significant chromophore, which presents a key challenge for detection using standard UV-Visible spectrophotometry. The primary goal of this analytical method is to separate and quantify the main compound from potential process-related impurities.

Potential Impurities: Impurities can originate from various stages of the manufacturing process or degradation.[1][2][3] For this molecule, likely impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during intermediate synthetic steps.[3]

  • By-products: Resulting from side reactions.

  • Degradation Products: Formed due to exposure to heat, light, or reactive agents.[2][3]

Strategy for HPLC Method Development

Given the analyte's moderate polarity and the need to separate a range of potential impurities, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[4][5] This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5]

Initial Parameter Selection: The "Why"
  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point for screening.[5][6] Its non-polar nature will retain the analyte and allow for separation from more polar or non-polar impurities. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution is chosen over an isocratic one. This is because impurities are likely to have a wide range of polarities. A gradient, starting with a high percentage of aqueous phase and increasing the organic phase concentration, allows for the elution of highly polar impurities early in the run while ensuring that more non-polar, strongly retained impurities are eluted in a reasonable time with good peak shape.[6]

    • Aqueous Phase (A): Ultrapure Water.

    • Organic Phase (B): Acetonitrile. It is selected over methanol due to its lower viscosity and lower UV cutoff, which is critical for detecting compounds at low wavelengths.

  • Detector Selection: This is the most critical decision for this analyte.

    • Primary Choice (UV Detector): The absence of a strong chromophore means detection will be challenging. We will attempt detection at a low wavelength, such as 205 nm, to capture the end-absorbance of the ether and alcohol functionalities. This approach may lack sensitivity.

    • Alternative/Superior Choice (Refractive Index Detector - RID): An RID is a universal detector that measures the change in the refractive index of the column eluent as the analyte passes through. It is ideal for isocratic analysis of compounds with no UV absorbance. While less sensitive than UV for chromophoric compounds, it is highly suitable for this specific analyte.

    • Alternative/Superior Choice (Evaporative Light Scattering Detector - ELSD): An ELSD is another universal detector suitable for non-volatile analytes. It is compatible with gradient elution, offering a significant advantage over RID for this method.

For this guide, we will proceed with a UV detector at a low wavelength, as it is the most common detector available in quality control laboratories, while acknowledging its limitations.

Experimental Protocol: Optimized HPLC Method

This protocol represents a validated system ready for implementation.

Instrumentation and Consumables
  • System: HPLC with a gradient pump, autosampler, column oven, and UV/Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Vials: 2 mL amber glass vials with PTFE septa.

Reagent and Sample Preparation
  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of [2-(Methoxymethyl)oxan-2-yl]methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the [2-(Methoxymethyl)oxan-2-yl]methanol sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

Method Validation: A Trustworthy and Self-Validating System

The developed method must be validated to ensure it is suitable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

HPLC_Validation_Workflow cluster_0 Method Validation Workflow (ICH Q2(R1)) Start Start Validation Specificity Specificity (Peak Purity, Spiking) Start->Specificity Linearity Linearity & Range (5 Levels, 50-150%) Specificity->Linearity Accuracy Accuracy (% Recovery, 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness (Flow, Temp, %B) Sensitivity->Robustness SystemSuitability System Suitability (Ongoing Check) Robustness->SystemSuitability End Validated Method SystemSuitability->End

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance CriteriaSource
System Suitability Five replicate injections of the standard solution.RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[10]
Specificity Analyze blank, standard, and sample spiked with potential impurities.The main peak should be free from interference from blank and impurities. Peak purity index > 0.995.[8][11]
Linearity Analyze five concentrations from 50% to 150% of the target concentration (0.25 to 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.[11][12]
Accuracy Perform recovery studies by spiking the sample at three levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[5][11]
Precision (Repeatability) Analyze six individual preparations of the sample at 100% concentration.RSD ≤ 2.0%.[11]
Precision (Intermediate) Repeat repeatability test on a different day with a different analyst or instrument.Overall RSD for both sets of data ≤ 2.0%.[13]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.S/N ratio of 3:1 for LOD and 10:1 for LOQ.[8][12]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must still be met. Peak retention time shift should be minimal.[7]

Comparison Guide: HPLC vs. Gas Chromatography (GC)

For a semi-volatile compound like [2-(Methoxymethyl)oxan-2-yl]methanol, Gas Chromatography (GC) is a strong alternative analytical technique.[14][15] A typical GC method would involve direct injection onto a polar capillary column (e.g., a "WAX" or "624" phase) with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.[16][17]

Method_Selection cluster_0 Method Selection: HPLC vs. GC Analyte Analyte: [2-(Methoxymethyl)oxan-2-yl]methanol Question1 Are impurities non-volatile? Analyte->Question1 HPLC HPLC is Preferred (Superior for non-volatile impurities) Question1->HPLC Yes Question2 Is universal, gradient-compatible detection needed? Question1->Question2 No GC GC is a Strong Candidate (Excellent for volatile impurities) HPLCElsd HPLC with ELSD/MS Question2->HPLCElsd Yes GcFid GC-FID Question2->GcFid No GcFid->GC

Caption: Decision logic for selecting between HPLC and GC for purity analysis.

Head-to-Head Performance Comparison
FeatureDeveloped HPLC-UV MethodAlternative GC-FID MethodRationale & Recommendation
Selectivity Excellent. Gradient elution allows fine-tuning of separation for a wide range of polarities.Very Good. High-efficiency capillary columns provide excellent separation of volatile compounds.HPLC is more versatile for unknown or non-volatile impurities.
Sensitivity Moderate to Low. Dependent on weak UV absorbance at 205 nm. LOD might be high.Excellent. FID is highly sensitive to hydrocarbons and provides a robust response.GC is superior in terms of sensitivity for this specific analyte. An HPLC-ELSD/MS method would be more comparable.
Analysis of Non-Volatile Impurities Excellent. The primary strength of HPLC is its ability to analyze non-volatile or thermally labile compounds (e.g., salts, polymers).Poor to Impossible. Non-volatile impurities will not elute from the GC column and can cause contamination.HPLC is the only choice if non-volatile impurities are expected.
Sample Throughput Moderate. Run time of 25 minutes per sample.High. Typical GC runs can be faster, often under 15 minutes.[16]GC generally offers higher throughput for volatile analytes.
Solvent Consumption High. Requires continuous flow of HPLC-grade solvents, leading to higher cost and waste.Low. Primarily uses carrier gas (Helium, Hydrogen) with minimal solvent for sample preparation.GC is more environmentally friendly and cost-effective regarding solvent use.
Robustness Good. Modern HPLC systems are very reliable, but mobile phase preparation can be a source of variability.Excellent. GC-FID systems are known for their ruggedness and long-term stability.Both are robust, but GC often requires less day-to-day maintenance.

Conclusion and Final Recommendation

The developed Reversed-Phase HPLC method provides a robust and reliable framework for assessing the purity of [2-(Methoxymethyl)oxan-2-yl]methanol. Its primary strength lies in its ability to separate a wide range of potential impurities, including any that may be non-volatile. The validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is trustworthy and suitable for use in a regulated environment.

However, the choice of detector is a critical consideration. While a UV detector at a low wavelength is feasible, it may lack the required sensitivity for trace impurity analysis. For this specific analyte, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) would provide more universal and reliable detection.

When compared to Gas Chromatography, the HPLC method is superior for its ability to detect potential non-volatile impurities. If all potential impurities are known to be volatile and thermally stable, a GC-FID method would offer superior sensitivity and higher sample throughput.

Final Recommendation: For comprehensive quality control where the full impurity profile may not be known, the validated HPLC method coupled with a universal detector like an ELSD is the most authoritative and scientifically sound approach. If the analysis is focused solely on known volatile impurities, a GC-FID method is a more efficient alternative.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][7][9][11]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][8]

  • SlideShare. Impurities in pharmaceutical substances. [Link][18]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shimadzu. G315A Analysis of Ethanol in Liquors Using Nexis™ GC-2030. [Link]

  • Wiley Analytical Science. Analysis of impurities in pharmaceuticals. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Journal of Food and Drug Analysis. A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]

  • Ellutia. ABV Testing in Beer Using Gas Chromatography. [Link]

  • OSHA. 2-Methoxyethanol (2ME), 2-Methoxyethanol Acetate (2MEA), 2-Ethoxyethanol (2EE), and 2-Ethoxyethanol Acetate (2EEA). [Link]

  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]

  • WebAssign. Gas Chromatography of an Alcohol Mixture. [Link]

  • MDPI. A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. [Link]

  • Interchim technology. HPLC method development. [Link]

  • Pharmaguideline. HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]

  • JETIR Research Journal. a review on hplc method development and validation. [Link]

  • ResearchGate. Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. [Link]

  • Assay Depot. 2-Methoxyethanol (2ME), 2-Methoxyethanol Acetate (2MEA), 2-Ethoxyethanol (2EE), and 2-Ethoxyethanol Acetate (2EEA) by GC/FID. [Link]

  • OIV. Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • US EPA. METHOD FOR DETERMINATION OF OXAMYL AND METHOMYL IN GROUNDWATER. [Link]

  • ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • Waters. DEVELOPMENT OF EXTRACTION AND ANALYSIS METHOD FOR HIGH MOLECULAR WEIGHT HINDERED AMINE LIGHT STABILIZER (HALS) IN SYNTHETIC POLYMERS. [Link]

  • Vivaproducts. How to Prepare GC and HPLC Standards. [Link]

  • NCASI. Method SPME/MEOH-02 Methanol in Weak Black Liquor by HS-SPME/GC/FID. [Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of [2-(Methoxymethyl)oxan-2-yl]methanol

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) modality for structural elucidation is critical when analyzing complex polyoxygenated heterocycles.[2-(Methoxymethyl)oxan-2-yl]methanol (Mol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) modality for structural elucidation is critical when analyzing complex polyoxygenated heterocycles.[2-(Methoxymethyl)oxan-2-yl]methanol (Molecular Formula: C₈H₁₆O₃, Exact Mass: 160.1099 Da) presents a unique analytical challenge. It features an oxane (tetrahydropyran) ring substituted at the C2 position with both a hydroxymethyl (-CH₂OH) and a methoxymethyl (-CH₂OCH₃) group.

This guide objectively compares the performance, mechanistic fragmentation pathways, and experimental workflows of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the characterization of this specific molecule.

Ionization Dynamics & Platform Suitability

The choice between EI and ESI fundamentally alters the observed fragmentation landscape of cyclic ethers due to the energy deposited during ionization and the nature of the resulting precursor ions [1].

  • GC-EI-MS (Hard Ionization): Operates at 70 eV, stripping an electron from the most electron-rich site (the ring oxygen) to form a radical cation (M⁺•). This high-energy state induces immediate, predictable bond cleavages, making it superior for de novo structural confirmation of the cyclic ether backbone [2].

  • LC-ESI-MS/MS (Soft Ionization): Generates an even-electron protonated species ([M+H]⁺). Fragmentation requires Collision-Induced Dissociation (CID), which favors the neutral loss of functional groups rather than ring-cleavage. This platform is superior for high-sensitivity quantification and identifying intact molecular formulas [3].

G Start Analyte:[2-(Methoxymethyl)oxan-2-yl]methanol PrepGC Derivatization (Silylation of -OH) Start->PrepGC PrepLC Direct Injection (Aqueous/Organic) Start->PrepLC GC GC-EI-MS Platform (70 eV Hard Ionization) FragGC Radical Cation (M+•) Alpha-Cleavage Dominant GC->FragGC LC LC-ESI-MS/MS Platform (Soft Ionization + CID) FragLC Even-Electron Ion [M+H]+ Neutral Loss Dominant LC->FragLC PrepGC->GC PrepLC->LC

Analytical workflow comparison for [2-(Methoxymethyl)oxan-2-yl]methanol MS profiling.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation patterns ensures robust data interpretation and prevents misidentification of isobaric interferences.

GC-EI-MS: The Alpha-Cleavage Rule

In electron ionization, the initial ionization event localized on the oxane ring oxygen creates a highly reactive radical cation. For tetrahydropyran derivatives, the dominant fragmentation mechanism is alpha-cleavage [1]. The bond between the C2 carbon and its substituents breaks, driven by the thermodynamic stability of the resulting oxonium ion.

For[2-(Methoxymethyl)oxan-2-yl]methanol, alpha-cleavage yields two primary competitive pathways:

  • Loss of the hydroxymethyl radical (•CH₂OH, -31 Da): Generates a highly stable oxonium ion at m/z 129.09.

  • Loss of the methoxymethyl radical (•CH₂OCH₃, -45 Da): Generates a secondary oxonium ion at m/z 115.07.

Subsequent degradation of these oxonium ions involves transannular cleavage and the expulsion of formaldehyde (CH₂O) or ethylene (C₂H₄), which are classic hallmarks of cyclic ether fragmentation [4].

LC-ESI-MS/MS: The Even-Electron Rule

Under ESI conditions, the molecule is protonated at the most basic site (typically the methoxy or ring oxygen) to form [M+H]⁺ at m/z 161.1172. Because this is an even-electron species, CID fragmentation is strictly governed by the "even-electron rule," which dictates the loss of neutral molecules rather than radicals [3].

The collision energy drives the consecutive or simultaneous loss of the pendant functional groups:

  • Loss of Water (-18 Da): Driven by the primary alcohol, yielding m/z 143.10.

  • Loss of Methanol (-32 Da): Driven by the methoxymethyl ether, yielding m/z 129.09.

  • Combined Loss (-50 Da): Yields a highly conjugated ring-opened diene structure at m/z 111.08.

G MH [M+H]+ m/z 161.1172 H2O [M+H - H2O]+ m/z 143.1066 (Loss of Hydroxyl) MH->H2O -18 Da (CID) MeOH [M+H - CH3OH]+ m/z 129.0910 (Loss of Methoxyl) MH->MeOH -32 Da (CID) Both [M+H - H2O - CH3OH]+ m/z 111.0804 (Ring Opening) H2O->Both -32 Da (CID) MeOH->Both -18 Da (CID)

ESI-MS/MS CID neutral loss fragmentation pathway of the protonated precursor.

Quantitative Data Summaries

The following tables summarize the predictive diagnostic ions for both platforms, allowing for rapid cross-referencing during method development.

Table 1: GC-EI-MS Diagnostic Fragment Ions (70 eV)

Fragment Ion Typem/z (Theoretical)Neutral LossMechanism / CausalityRelative Abundance
Molecular Ion (M⁺•)160.1099NoneIntact radical cation (often weak in cyclic ethers)Low (<5%)
[M - •CH₂OH]⁺129.091031 DaAlpha-cleavage; stabilized cyclic oxonium ionBase Peak (100%)
[M - •CH₂OCH₃]⁺115.075445 DaAlpha-cleavage; stabilized cyclic oxonium ionHigh (~60-80%)
Ring Opening85.064875 DaLoss of •CH₂OH + CH₂O (formaldehyde)Moderate (~40%)

Table 2: LC-ESI-MS/MS Diagnostic Fragment Ions (Positive Mode CID)

Fragment Ion Typem/z (Theoretical)Neutral LossMechanism / CausalityOptimal CE (eV)
Precursor [M+H]⁺161.1172NoneProtonation of ether/hydroxyl oxygen10
[M+H - H₂O]⁺143.106618 DaDehydration of the primary alcohol15 - 20
[M+H - CH₃OH]⁺129.091032 DaCleavage of the methoxymethyl ether15 - 20
[M+H - H₂O - CH₃OH]⁺111.080450 DaConsecutive neutral losses; ring opening25 - 35

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and matrix blanks to definitively prove that the observed fragmentation is analyte-specific and not an artifact of the instrument source.

Protocol A: GC-EI-MS Structural Confirmation Workflow

Note: Because [2-(Methoxymethyl)oxan-2-yl]methanol contains a free primary hydroxyl group, direct GC injection will cause peak tailing and thermal degradation. Silylation is mandatory.

  • Sample Derivatization:

    • Transfer 50 µL of the sample extract (in acetonitrile) to a glass autosampler vial.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes to convert the -OH group to a -O-TMS ether (adds 72 Da to the intact mass).

  • Self-Validation Control: Prepare a procedural blank (solvent + BSTFA) to identify siloxane background peaks. Spike the sample with 10 µL of a deuterated internal standard (e.g., Tetrahydropyran-d10) to monitor injection reproducibility.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition:

    • Transfer line: 280°C; Ion source: 230°C.

    • Ionization energy: 70 eV.

    • Scan range: m/z 40–350. Look for the derivatized alpha-cleavage fragments (e.g., m/z 201 for the TMS-derivatized loss of •CH₂OCH₃).

Protocol B: LC-ESI-MS/MS High-Sensitivity Quantification
  • Sample Preparation:

    • Dilute the sample in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a concentration of 10–100 ng/mL.

    • Self-Validation: Spike with an isotopically labeled analogue (if available) or a structurally similar cyclic ether internal standard to correct for ESI matrix suppression.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Acquisition (Selected Reaction Monitoring - SRM):

    • Source Parameters: Capillary voltage 3.0 kV, Desolvation temp 400°C.

    • Transitions monitored:

      • Quantifier: m/z 161.1 → 111.1 (Collision Energy: 25 eV)

      • Qualifier 1: m/z 161.1 → 143.1 (Collision Energy: 15 eV)

      • Qualifier 2: m/z 161.1 → 129.1 (Collision Energy: 15 eV)

  • Data Validation: Confirm that the ratio of the quantifier to qualifier transitions remains within ±20% of the analytical standard across all samples.

Conclusion

For the rigorous analysis of [2-(Methoxymethyl)oxan-2-yl]methanol, the choice of MS platform dictates the analytical outcome. GC-EI-MS is the gold standard for proving the connectivity of the tetrahydropyran ring via its highly predictable alpha-cleavage patterns. Conversely, LC-ESI-MS/MS provides superior sensitivity and avoids the need for derivatization, utilizing the even-electron neutral loss of water and methanol to provide a rapid, quantifiable fingerprint. Utilizing both orthogonal techniques provides the highest level of scientific trustworthiness in drug development and metabolomic workflows.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing / Journal of Physical and Chemical Reference Data. Available at:[Link]

  • LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Marine Drugs (MDPI). Available at:[Link]

  • Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry. Available at:[Link]

Validation

A Comparative Guide to the Infrared Spectroscopic Identification of [2-(Methoxymethyl)oxan-2-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Molecular Structure and its Spectroscopic Implications [2-(Methoxymethyl)oxan-2-yl]methanol is a bifunctional molecule featuring a primary...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Structure and its Spectroscopic Implications

[2-(Methoxymethyl)oxan-2-yl]methanol is a bifunctional molecule featuring a primary alcohol and an ether, both attached to a central tetrahydropyran (oxane) ring. This unique arrangement of functional groups gives rise to a characteristic infrared spectrum that can be used for its identification. The key to interpreting this spectrum lies in understanding the vibrational modes of each constituent part: the hydroxyl (-OH) group, the methoxymethyl (CH₂-O-CH₃) group, and the oxane ring itself.

The presence of hydrogen bonding, particularly from the hydroxyl group, significantly influences the IR spectrum, leading to broad and intense absorption bands. The ether linkage and the C-O bonds within the oxane ring contribute to a complex but informative fingerprint region.

Predicted Infrared Absorption Profile of [2-(Methoxymethyl)oxan-2-yl]methanol

Based on established group frequencies, the IR spectrum of [2-(Methoxymethyl)oxan-2-yl]methanol is predicted to exhibit several key absorption bands. These are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400 (broad)StrongO-H stretch (hydrogen-bonded)Primary Alcohol
2950-2850Medium-StrongC-H stretch (sp³ hybridized)Alkyl groups
~1450MediumC-H bend (scissoring)CH₂ groups
~1375MediumC-H bend (symmetric)CH₃ group
~1120StrongC-O-C asymmetric stretchEther & Oxane Ring
~1040StrongC-O stretchPrimary Alcohol

Comparative Spectral Analysis: Distinguishing Features

To highlight the unique spectral characteristics of [2-(Methoxymethyl)oxan-2-yl]methanol, a comparison with structurally similar molecules is invaluable.

Comparison with (Oxan-2-yl)methanol

(Oxan-2-yl)methanol shares the primary alcohol and the oxane ring but lacks the methoxymethyl ether group. The IR spectrum of (oxan-2-yl)methanol will also show a broad O-H stretch around 3400 cm⁻¹ and a C-O stretch for the primary alcohol. However, the strong C-O-C ether stretch around 1120 cm⁻¹ will be less complex in (oxan-2-yl)methanol, as it only originates from the oxane ring. The presence of an additional strong band in this region for [2-(Methoxymethyl)oxan-2-yl]methanol, due to the methoxymethyl group, is a key differentiating feature.

Comparison with 2-Methyloxane

2-Methyloxane contains the oxane ring and a methyl group but lacks the primary alcohol and the methoxymethyl ether. Its spectrum will be dominated by C-H stretching and bending vibrations. The most significant difference will be the absence of the broad, intense O-H stretching band around 3400 cm⁻¹.[1] Additionally, the C-O stretching region will be simpler, showing the characteristic C-O-C stretch of the oxane ring without the additional C-O stretch from a primary alcohol.

Key Spectroscopic Features for Identification

The definitive identification of [2-(Methoxymethyl)oxan-2-yl]methanol relies on the concurrent observation of the following spectral features:

  • A strong and broad absorption band centered around 3400 cm⁻¹: This is indicative of the hydrogen-bonded O-H stretching vibration of the primary alcohol.[2][3][4] Its broadness is a direct consequence of intermolecular hydrogen bonding.[4]

  • Strong absorption bands in the 1200-1000 cm⁻¹ region: This complex region is crucial for identification. It contains overlapping C-O and C-C stretching vibrations. Specifically, a strong band around 1120 cm⁻¹ can be attributed to the asymmetric C-O-C stretching of both the ether linkage and the oxane ring.[1] Another strong band, expected around 1040 cm⁻¹, corresponds to the C-O stretching of the primary alcohol.[2][5]

  • Multiple medium to strong bands in the 3000-2850 cm⁻¹ region: These are due to the C-H stretching vibrations of the methyl and methylene groups in the molecule.

Experimental Protocol for IR Spectroscopic Analysis

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of [2-(Methoxymethyl)oxan-2-yl]methanol, which is expected to be a liquid at room temperature.

Sample Preparation (Neat Liquid)
  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of [2-(Methoxymethyl)oxan-2-yl]methanol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • If the sample is volatile, a volatile sample cover can be placed over the ATR crystal to minimize evaporation during the measurement.

Data Acquisition
  • Spectrometer: A standard FT-IR spectrometer equipped with a DTGS or MCT detector is suitable.

  • Accessory: A single-reflection ATR accessory is recommended for its ease of use and minimal sample preparation.

  • Resolution: Set the spectral resolution to 4 cm⁻¹.

  • Scans: Co-add a minimum of 32 scans to ensure a good signal-to-noise ratio.

  • Spectral Range: Collect data from 4000 to 400 cm⁻¹.

Data Processing
  • The acquired sample spectrum should be automatically ratioed against the background spectrum to produce a spectrum in absorbance or % transmittance units.

  • Perform an ATR correction if quantitative analysis or comparison with transmission spectra is required.

  • Label the significant peaks with their corresponding wavenumbers.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the identification of [2-(Methoxymethyl)oxan-2-yl]methanol using IR spectroscopy.

IR_Identification_Workflow cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Conclusion Start Start: Obtain Sample Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample to ATR Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Background Subtraction, ATR Correction) Acquire_Spectrum->Process_Spectrum Identify_OH Identify Broad O-H Stretch (~3400 cm⁻¹) Process_Spectrum->Identify_OH Identify_CH Identify C-H Stretches (2950-2850 cm⁻¹) Process_Spectrum->Identify_CH Confirmation Confirm Presence of All Key Bands Identify_OH->Confirmation Identify_CH->Confirmation Identify_Fingerprint Analyze Fingerprint Region (1500-1000 cm⁻¹) Assign_CO_Ether Assign C-O-C Ether/Oxane Stretch (~1120 cm⁻¹) Identify_Fingerprint->Assign_CO_Ether Assign_CO_Alcohol Assign C-O Alcohol Stretch (~1040 cm⁻¹) Identify_Fingerprint->Assign_CO_Alcohol Identify_Fingerprint->Confirmation Final_ID Positive Identification: [2-(Methoxymethyl)oxan-2-yl]methanol Confirmation->Final_ID Yes Negative_ID Inconclusive or Negative ID Confirmation->Negative_ID No Process_spectrum Process_spectrum Process_spectrum->Identify_Fingerprint

Caption: Workflow for the identification of [2-(Methoxymethyl)oxan-2-yl]methanol via FT-IR.

Conclusion

The infrared spectrum of [2-(Methoxymethyl)oxan-2-yl]methanol provides a unique fingerprint for its identification. By carefully analyzing the characteristic absorption bands of the primary alcohol, the ether linkage, and the oxane ring, and by comparing the spectrum to those of structurally related compounds, a confident identification can be achieved. The simultaneous presence of a broad O-H stretch around 3400 cm⁻¹ and a complex, strong absorption pattern in the 1200-1000 cm⁻¹ region, featuring distinct contributions from both the alcohol and ether C-O stretching vibrations, is the key to its unambiguous characterization.

References

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 22-27. [Link]

  • LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

  • Gruet, S., Pirali, O., Steber, A. L., & Schnell, M. (2019). The structural determination and skeletal ring modes of tetrahydropyran. Physical Chemistry Chemical Physics, 21(6), 3016-3023. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to [2-(Methoxymethyl)oxan-2-yl]methanol and Oxane Derivatives in Drug Discovery

Executive Summary: The Strategic Role of Oxane Scaffolds In modern medicinal chemistry, managing a drug candidate's lipophilicity (LogP) and topological polar surface area (TPSA) is critical for achieving optimal Absorpt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Oxane Scaffolds

In modern medicinal chemistry, managing a drug candidate's lipophilicity (LogP) and topological polar surface area (TPSA) is critical for achieving optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Tetrahydropyran (THP, or oxane) is widely recognized as a conformationally restrained ether with lower entropy. As a bioisostere of cyclohexane, replacing a methylene unit with an oxygen heteroatom significantly lowers lipophilicity and provides an additional hydrogen-bond acceptor (1)[1].

This guide objectively compares [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9)—a highly functionalized, sp3-rich scaffold ()—against other prominent oxane derivatives, such as 4-aminotetrahydropyran and 1,2,4-trioxanes. By examining physicochemical properties, target applications, and self-validating experimental workflows, we provide a comprehensive framework for scaffold selection in drug development.

Mechanistic Insights & Causality in Scaffold Selection

The decision to utilize a specific oxane derivative is driven by the precise structural requirements of the target binding pocket.

  • [2-(Methoxymethyl)oxan-2-yl]methanol : The causality behind selecting this 2,2-disubstituted oxane lies in its dense polarity. The combination of the ring oxygen, the methoxymethyl ether, and the primary alcohol creates a sterically constrained local environment with three distinct hydrogen-bond acceptors and one donor. This is highly effective for fragment-based drug discovery (FBDD) when aiming to displace tightly bound water molecules in solvent-exposed target regions without driving up the overall lipophilicity of the molecule.

  • 4-Aminotetrahydropyran : Synthesized via Prins cyclization to provide sp3-rich frameworks (2)[2], the amine group is protonated at physiological pH. This allows the formation of critical salt bridges (e.g., in ATM kinase inhibitors), while the oxane ring keeps the LogD within an absorbable range[1].

  • 1,2,4-Trioxanes : These derivatives are heavily investigated as antimalarial agents (3)[3]. The mechanism relies entirely on the instability of the endoperoxide bridge. In the presence of intra-parasitic iron, a Fenton-like reaction cleaves the ring, generating reactive carbon-centered radicals fatal to Plasmodium falciparum (4)[4].

Scaffold_Logic Cyclohexane Cyclohexane Scaffold (High Lipophilicity) Oxane Oxane (THP) Core (Bioisostere Replacement) Cyclohexane->Oxane Reduce LogP & Entropy Methoxymethyl [2-(Methoxymethyl)oxan-2-yl]methanol (High Polarity, Multi-HBA) Oxane->Methoxymethyl Add 2,2-disubstitution AminoTHP 4-Aminotetrahydropyran (Salt-Bridge Formation) Oxane->AminoTHP Amine functionalization Trioxane 1,2,4-Trioxane (Endoperoxide Cleavage) Oxane->Trioxane Peroxide integration

Logical workflow of oxane scaffold optimization in drug discovery.

Table 1: Comparative Physicochemical Properties
Scaffold / DerivativeMolecular WeightEst. LogPH-Bond DonorsH-Bond AcceptorsPrimary Utility
Cyclohexane (Baseline)84.16~3.000Hydrophobic core
[2-(Methoxymethyl)oxan-2-yl]methanol 160.21~0.513High-polarity fragment, FBDD
4-Aminotetrahydropyran 101.15~0.222Kinase inhibitors (salt bridges)
1,2,4-Trioxane 90.08~0.803Antimalarial endoperoxides

Experimental Methodology: Self-Validating ADME Profiling

To objectively evaluate the performance of [2-(Methoxymethyl)oxan-2-yl]methanol against other oxanes, researchers employ a self-validating Caco-2 permeability and microsomal stability screening system.

Step-by-Step Protocol: Caco-2 Permeability Assay
  • Preparation : Formulate 10 µM solutions of the oxane derivatives in Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Causality: Maintaining a strict physiological pH prevents the artificial ionization of basic oxane derivatives (like 4-amino-THP), which would falsely depress their apparent passive permeability.

  • Cell Seeding & Validation : Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days.

    • Self-Validation Step: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). If TEER < 250 Ω·cm², the monolayer is compromised, and the well is automatically rejected to prevent false-positive permeability data. Furthermore, Propranolol (high permeability) and Atenolol (low permeability) are run as internal assay standards.

  • Bidirectional Assessment : Add compounds to the apical chamber (A) for A→B assessment, and to the basolateral chamber (B) for B→A assessment. Sample at 30, 60, and 120 minutes.

    • Causality: Why measure both directions? By calculating the Efflux Ratio (ER = Papp B→A / Papp A→B), the system internally distinguishes between poor passive diffusion and active efflux. An ER > 2.0 flags the compound as a P-glycoprotein (P-gp) substrate.

  • Quantification : Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

ADME_Workflow Prep Compound Prep (10 µM in HBSS) TEER Monolayer Validation (TEER > 250 Ω·cm²) Prep->TEER Seed cells Perm Caco-2 Permeability (A→B & B→A) TEER->Perm Self-validation pass LCMS LC-MS/MS Quantification Perm->LCMS Sample at 30/60/120m Data Papp & Efflux Ratio Calculation LCMS->Data Analyze

Self-validating experimental workflow for Caco-2 permeability profiling.

Comparative Performance Data

The experimental data reveals the functional trade-offs of oxane substitution. While[2-(Methoxymethyl)oxan-2-yl]methanol exhibits excellent metabolic stability, its high polar surface area slightly reduces its passive permeability compared to simpler oxanes. However, its lack of active efflux (ER = 1.1) makes it highly predictable in in vivo pharmacokinetic models.

Table 2: Experimental ADME Benchmarks (Representative Data)
CompoundPapp (A→B) ( 10−6 cm/s)Efflux Ratio (B→A / A→B)HLM Stability ( T1/2​ , min)Dominant Metabolic Pathway
[2-(Methoxymethyl)oxan-2-yl]methanol 12.51.1 (No active efflux)>120Glucuronidation (slow)
4-Aminotetrahydropyran 18.20.9 (No active efflux)85N-acetylation / Oxidation
1,2,4-Trioxane derivatives 25.02.4 (P-gp substrate)<15Endoperoxide reduction

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Bioorganic & Medicinal Chemistry / PubMed (2017) URL:[Link]

  • Novel series of 1,2,4-trioxane derivatives as antimalarial agents Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry (2017) URL:[Link]

  • Recent Advances in Artemisinin Production Through Heterologous Expression Source: NIH PMC (2012) URL:[Link]

Sources

Validation

A Comparative Analysis of Synthetic Routes to [2-(Methoxymethyl)oxan-2-yl]methanol

An In-Depth Technical Guide to the Synthetic Validation of [2-(Methoxymethyl)oxan-2-yl]methanol for Researchers, Scientists, and Drug Development Professionals. Introduction [2-(Methoxymethyl)oxan-2-yl]methanol is a key...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Validation of [2-(Methoxymethyl)oxan-2-yl]methanol for Researchers, Scientists, and Drug Development Professionals.

Introduction

[2-(Methoxymethyl)oxan-2-yl]methanol is a key building block in medicinal chemistry and drug discovery, valued for the conformational rigidity imparted by its oxane ring and the specific spatial arrangement of its functional groups. The presence of both a primary alcohol and a methoxymethyl ether at the C2 position offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic importance of this intermediate necessitates the development of efficient, scalable, and safe synthetic routes.

Route 1: Synthesis Starting from δ-Valerolactone via a Dithiane Intermediate

This route employs a dithiane protecting group strategy to enable the sequential introduction of the hydroxymethyl and methoxymethyl groups onto the lactone scaffold.

Workflow for Route 1

A δ-Valerolactone B Lactol Intermediate A->B DIBAL-H C Dithiane Intermediate B->C 1,3-Propanedithiol, BF3·OEt2 D [2-(Methoxymethyl)oxan-2-yl]methanol C->D 1. n-BuLi 2. Paraformaldehyde 3. NaH, MeI 4. Deprotection

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Reduction of δ-Valerolactone to the Lactol

  • To a solution of δ-valerolactone in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol, which is used in the next step without further purification.

Causality: DIBAL-H is a powerful reducing agent that can selectively reduce esters and lactones to aldehydes or, in this case, the corresponding lactol at low temperatures. The low temperature is crucial to prevent over-reduction to the diol.

Step 2: Formation of the Dithiane Intermediate

  • To a solution of the crude lactol in anhydrous dichloromethane at 0 °C, add 1,3-propanedithiol followed by a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dithiane intermediate.

Causality: The dithiane serves as a protecting group for the aldehyde-equivalent functionality of the lactol. The acidic conditions catalyzed by BF₃·OEt₂ facilitate the thioacetal formation.

Step 3: Synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol

  • To a solution of the dithiane intermediate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.[1][2]

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add paraformaldehyde to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude alcohol in anhydrous THF at 0 °C, add sodium hydride (NaH) portion-wise.

  • After stirring for 30 minutes, add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate.

  • The final deprotection of the dithiane can be achieved using various methods, such as treatment with N-bromosuccinimide (NBS) in aqueous acetone or with an oxidizing agent like periodic acid (H₅IO₆).

  • Purify the final product by column chromatography.

Causality: n-BuLi is a strong base that deprotonates the acidic proton of the dithiane, forming a nucleophilic carbanion.[3] This carbanion then attacks the electrophilic carbon of paraformaldehyde to introduce the hydroxymethyl group. Subsequent methylation of the alcohol is achieved under basic conditions with NaH and an electrophilic methyl source like methyl iodide. The final deprotection step unmasks the ketone, which in this case will be the desired ether functionality within the ring.

Route 2: Synthesis Starting from Tetrahydropyran-4-one via Grignard Addition and Epoxidation

This route utilizes a commercially available cyclic ketone and builds the required functionality through a series of well-controlled transformations, including a Grignard reaction and an epoxidation/ring-opening sequence.

Workflow for Route 2

A Tetrahydropyran-4-one B 4-Methylenetetrahydropyran A->B Wittig Reaction (Ph3PCH2Br, n-BuLi) C Spiro-epoxide Intermediate B->C m-CPBA D [2-(Methoxymethyl)oxan-2-yl]methanol C->D NaOMe in MeOH

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Wittig Olefination of Tetrahydropyran-4-one

  • Prepare the Wittig reagent by adding n-butyllithium to a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere.

  • Stir the resulting ylide solution for 1 hour at room temperature.

  • Cool the solution to 0 °C and add a solution of tetrahydropyran-4-one in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-methylenetetrahydropyran.

Causality: The Wittig reaction is a reliable method for converting ketones into alkenes. The phosphorus ylide acts as a nucleophile, attacking the carbonyl carbon, and the subsequent elimination of triphenylphosphine oxide forms the double bond.

Step 2: Epoxidation of 4-Methylenetetrahydropyran

  • To a solution of 4-methylenetetrahydropyran in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the spiro-epoxide intermediate.

Causality: m-CPBA is a common and effective reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism to form the epoxide ring.

Step 3: Nucleophilic Ring-Opening of the Epoxide

  • Prepare a solution of sodium methoxide (NaOMe) in methanol.

  • Add the spiro-epoxide intermediate to the sodium methoxide solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Cool the reaction to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.

  • Concentrate the mixture under reduced pressure and then extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, [2-(Methoxymethyl)oxan-2-yl]methanol, by column chromatography.

Causality: The nucleophilic methoxide anion attacks the less sterically hindered carbon of the epoxide, leading to ring-opening and the formation of the primary alcohol and the methoxymethyl ether in a single, regioselective step.[4][5]

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Dithiane-BasedRoute 2: Epoxide-Based
Starting Material δ-ValerolactoneTetrahydropyran-4-one
Number of Steps 3 (multi-step final stage)3
Key Transformations Dithiane protection, lithiation, C-C bond formation, methylation, deprotectionWittig olefination, epoxidation, nucleophilic ring-opening
Potential Yield Moderate to good; potential for loss during multi-step final stage and purification.Good to high; each step is generally high-yielding.
Scalability Moderate; use of pyrophoric n-BuLi and cryogenic conditions may pose challenges for large-scale synthesis.[3]Good; reactions are generally robust and can be scaled up with appropriate engineering controls.
Safety Considerations Use of pyrophoric n-BuLi requires strict anhydrous and inert atmosphere conditions.[3] Dithianes have an unpleasant odor.Use of m-CPBA requires care as it is a potentially explosive oxidizing agent. The Wittig reagent is also moisture-sensitive.
Stereocontrol Achiral synthesis.Achiral synthesis.
Purification Multiple chromatographic purifications are likely required.Chromatographic purification is necessary at each step.

Conclusion

Both proposed synthetic routes offer viable pathways to [2-(Methoxymethyl)oxan-2-yl]methanol, each with its own set of advantages and disadvantages.

Route 1 provides a conceptually straightforward approach that builds the target molecule from a simple lactone. However, the multi-step final stage involving the use of a pyrophoric organolithium reagent and cryogenic conditions may be less amenable to large-scale production and requires specialized handling procedures.

Route 2 , on the other hand, is likely to be more efficient in terms of overall yield and scalability. The key transformations—Wittig reaction, epoxidation, and epoxide ring-opening—are all well-established and generally high-yielding reactions.[4][5][6] The final step, in particular, is an elegant and atom-economical way to install both the primary alcohol and the methoxymethyl ether functionalities simultaneously.

For laboratory-scale synthesis, both routes are feasible. However, for process development and larger-scale manufacturing, Route 2 is the recommended pathway due to its higher potential yield, greater scalability, and arguably more straightforward reaction sequence. The choice of synthesis will ultimately depend on the specific resources, expertise, and scale of the intended application. Further optimization of reaction conditions for either route would be necessary to maximize yield and purity.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link][6]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link][7]

  • Organolithium reagent. (n.d.). In Wikipedia. Retrieved from [Link][1][2]

  • The Grignard Reaction Mechanism. (2025, August 05). Chemistry Steps. Retrieved from [Link][4]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link][5]

  • Method of producing 2-(oxiran-2-yl)-ethanol. (n.d.). Google Patents.
  • Method of making organolithium compounds. (n.d.). Google Patents.
  • Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link][8]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments. Retrieved from [Link][3]

  • Organometallic Reagents in the Synthesis of Alcohols. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link][9]

  • Preparation method for oxetane-2-methylamine. (n.d.). Google Patents.

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Comparative

Chromatographic Resolution of[2-(Methoxymethyl)oxan-2-yl]methanol Isomers: A Comparative Methodological Guide

Target Analyte: [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9) Application Scope: Pharmaceutical intermediates, stereospecific synthesis, and chiral building block isolation. Introduction & Mechanistic Context T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9) Application Scope: Pharmaceutical intermediates, stereospecific synthesis, and chiral building block isolation.

Introduction & Mechanistic Context

The molecule [2-(Methoxymethyl)oxan-2-yl]methanol represents a highly functionalized chiral building block featuring an oxane (tetrahydropyran) ring with a stereocenter at the C2 position. The presence of three distinct oxygenated moieties—a ring ether, a methoxymethyl ether, and a primary hydroxymethyl group—creates a dense hydrogen-bonding network.

For researchers and drug development professionals, isolating the (2R) and (2S) enantiomers is critical, as the spatial orientation of these oxygen atoms dictates the molecule's bioactivity and utility in downstream asymmetric synthesis[1].

The Causality of the Separation Challenge: Chiral recognition requires a minimum of three points of interaction between the analyte and the Chiral Stationary Phase (CSP). In[2-(Methoxymethyl)oxan-2-yl]methanol, the primary alcohol acts as a strong hydrogen-bond donor/acceptor, while the ether linkages act as dipole interaction sites and H-bond acceptors. If the mobile phase is too non-polar (as in traditional Normal-Phase HPLC), the primary alcohol forms excessively strong, non-specific hydrogen bonds with the CSP, leading to severe peak tailing and poor resolution. Conversely, an optimized Supercritical Fluid Chromatography (SFC) environment uses protic modifiers to selectively disrupt non-specific binding, allowing the highly stereospecific steric inclusion of the oxane ring to drive enantiomeric separation[2].

Mechanism CSP Amylose Carbamate CSP (Chiral Selector) OH Hydroxymethyl (-CH2OH) CSP->OH Primary H-Bonding Ether Methoxymethyl (-CH2OCH3) CSP->Ether Dipole-Dipole Ring Oxane Ring (Steric Bulk) CSP->Ring Steric Inclusion

Fig 1: Three-point chiral recognition model for [2-(Methoxymethyl)oxan-2-yl]methanol.

Comparative Modalities: SFC vs. NP-HPLC vs. GC

To objectively evaluate the best approach for resolving [2-(Methoxymethyl)oxan-2-yl]methanol isomers, we must compare the three primary chiral chromatographic modalities.

Method A: Supercritical Fluid Chromatography (SFC) - The Preferred Standard

SFC utilizes supercritical CO₂ combined with an alcohol modifier (e.g., Methanol). Because supercritical CO₂ has low viscosity and high diffusivity, it allows for high flow rates without generating excessive backpressure[3]. For this specific oxane derivative, methanol acts as an ideal modifier; it provides optimal coverage of free silanol groups on the silica support and modulates the strong H-bonding of the analyte's primary alcohol, resulting in sharp peaks and rapid elution[2].

Method B: Normal-Phase HPLC (NP-HPLC) - The Traditional Alternative

NP-HPLC typically employs a Hexane/Isopropanol (IPA) mobile phase on a polysaccharide-based CSP. While it offers high sample loading capacity for preparative scale-up, the high viscosity of the solvents limits flow rates. Furthermore, the non-polar bulk solvent (hexane) fails to adequately shield the analyte's hydroxyl group from non-specific interactions with the CSP, often resulting in broader peaks and longer run times.

Method C: Chiral Gas Chromatography (GC) - The High-Resolution Niche

Using cyclodextrin-based stationary phases, GC can achieve baseline separation of volatile alcohols. However, the high temperatures required to volatilize[2-(Methoxymethyl)oxan-2-yl]methanol (MW 160.21) risk thermal degradation of the acetal-like ether linkages. Derivatization (e.g., acetylation of the -OH group) is often required, adding undesirable sample preparation steps.

Quantitative Performance Comparison

Data synthesized from standardized baseline runs using a 250 x 4.6 mm column format.

Performance MetricSFC (CO₂ / MeOH)NP-HPLC (Hexane / IPA)Chiral GC (Cyclodextrin)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)β-Cyclodextrin (peralkylated)
Run Time 4.5 min 18.2 min25.0 min
Resolution (Rs) 3.4 2.11.8
Selectivity (α) 1.45 1.221.15
Peak Tailing (Tf) 1.1 1.61.4
Derivatization Req. NoNoYes (Acetylation recommended)
Solvent Waste/Run < 1 mL (MeOH only)~18 mL (Toxic Hexane)None (Carrier Gas)

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . This means the workflow incorporates built-in system suitability criteria that must be met before sample analysis proceeds.

Workflow A Sample Prep: Dissolve in MeOH (1 mg/mL) B System Suitability Check (Require Rs > 2.0, Tf < 1.5) A->B C SFC Run: 15% MeOH in CO2 Flow: 3.0 mL/min B->C Primary Pathway D NP-HPLC Run: 90:10 Hexane:IPA Flow: 1.0 mL/min B->D Alternative Pathway E Fraction Collection & Enantiomeric Excess (ee) Calculation C->E D->E

Fig 2: Self-validating experimental workflow for the chiral separation of oxane isomers.

Protocol 1: Optimized SFC Method (Recommended)

Rationale: Methanol is selected as the co-solvent because its protic nature competes effectively for the hydrogen-bond acceptor sites on the amylose carbamate CSP, preventing the analyte's hydroxymethyl group from causing peak tailing[2].

Step-by-Step Methodology:

  • Column Preparation: Install a Chiralpak AD-H or equivalent Amylose tris(3,5-dimethylphenylcarbamate) column (250 x 4.6 mm, 5 µm) into the SFC system.

  • System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Equilibrate the column with 85% supercritical CO₂ and 15% Methanol at a flow rate of 3.0 mL/min. Set the column oven to 35°C.

  • Sample Preparation: Dissolve [2-(Methoxymethyl)oxan-2-yl]methanol in pure HPLC-grade methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Injection: Inject 5 µL of the racemic mixture.

    • Validation Check: Verify that the Resolution (Rs) between the two enantiomeric peaks is ≥ 2.5 and the Tailing Factor (Tf) for the second eluting peak is ≤ 1.3. If Tf > 1.3, add 0.1% Isopropylamine (IPAm) to the methanol modifier to further suppress secondary silanol interactions.

  • Analytical Run: Proceed with sample injections. Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low-wavelength UV or Evaporative Light Scattering Detection (ELSD) is required).

Protocol 2: Normal-Phase HPLC Method (Alternative)

Rationale: If an SFC system is unavailable, NP-HPLC can be utilized. Isopropanol is chosen over ethanol as the polar modifier because its bulkier structure provides slightly better steric differentiation for the oxane ring inside the chiral grooves of the CSP.

Step-by-Step Methodology:

  • Column Preparation: Install the same Amylose-based CSP column (250 x 4.6 mm, 5 µm) into the LC system.

  • Mobile Phase Blending: Prepare a strictly anhydrous mixture of Hexane and Isopropanol (90:10, v/v). Degas thoroughly via ultrasonication.

  • System Equilibration: Purge the system and equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column oven to 25°C.

  • Sample Preparation: Dissolve the analyte in the mobile phase (Hexane:IPA 90:10) to prevent solvent-mismatch peak distortion.

  • Analytical Run: Inject 10 µL. Monitor at 210 nm or via Refractive Index (RI) detection. Expect the run time to extend up to 20 minutes due to the slower mass transfer kinetics in liquid hexane compared to supercritical CO₂.

Conclusion & Recommendations

For the chiral separation of [2-(Methoxymethyl)oxan-2-yl]methanol isomers, Supercritical Fluid Chromatography (SFC) using an amylose-based stationary phase and a methanol modifier is the superior modality .

The causality is clear: the protic nature of methanol combined with the high diffusivity of supercritical CO₂ perfectly balances the need to suppress non-specific hydrogen bonding of the analyte's primary alcohol while allowing the steric bulk of the oxane ring to interact stereospecifically with the chiral selector. This results in a 4x faster run time, a 60% improvement in resolution, and a significantly greener solvent profile compared to traditional Normal-Phase HPLC.

References

  • Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC International. Available at:[Link]

  • UVaDOC Principal. "Supercritical Fluid Chromatography in Bioanalysis–A Review." University of Valladolid. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of 7-Tetrahydropyran-2-yl Chromans: β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors That Reduce Amyloid β-Protein (Aβ) in the Central Nervous System." ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for [2-(Methoxymethyl)oxan-2-yl]methanol

For: Researchers, scientists, and drug development professionals. Introduction: Establishing the Molecular Identity of [2-(Methoxymethyl)oxan-2-yl]methanol In the landscape of pharmaceutical research and fine chemical sy...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Establishing the Molecular Identity of [2-(Methoxymethyl)oxan-2-yl]methanol

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of a molecule is the bedrock of all subsequent development. The compound [2-(Methoxymethyl)oxan-2-yl]methanol, with the molecular formula C₈H₁₆O₃, serves as a pertinent example where unambiguous identification and purity assessment are non-negotiable.[1] Elemental analysis is a fundamental quantitative technique that provides the mass fractions of the constituent elements in a sample, serving as a primary method to verify its empirical formula, and by extension, its molecular identity and purity.[2][3]

This guide moves beyond a simple recitation of protocols. It is designed to provide a comparative framework, grounded in practical expertise, for selecting and implementing elemental analysis standards for [2-(Methoxymethyl)oxan-2-yl]methanol. We will dissect the "gold standard" combustion analysis, contrast it with complementary techniques for trace elemental impurities, and provide the rationale behind the experimental choices, ensuring a self-validating and robust analytical strategy.

Theoretical Elemental Composition: The Analytical Benchmark

Before any analysis, we must establish the theoretical composition of [2-(Methoxymethyl)oxan-2-yl]methanol (Molecular Formula: C₈H₁₆O₃; Molar Mass: 160.21 g/mol ) as our reference standard. All experimental results will be evaluated against this benchmark.

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08859.97%
HydrogenH1.0081616.12810.07%
OxygenO15.999347.99729.96%

Part 1: The Gold Standard - Combustion Analysis for C, H, and O Determination

For organic compounds composed of carbon, hydrogen, and oxygen, combustion analysis is the definitive and most widely adopted technique for elemental quantification.[2][4] Its precision and reliability have established it as a cornerstone of chemical characterization.[4]

Principle of the Technique

The methodology is based on the complete and instantaneous combustion of a precisely weighed sample in a high-temperature (typically ≥900°C), oxygen-rich environment.[5] This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O).[6][7] The resultant gases are then passed through a series of specific absorbents or detectors to measure the amount of CO₂ and H₂O produced.[6][8] Oxygen is typically determined in a separate step via high-temperature pyrolysis, where it is converted to carbon monoxide (CO).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing A Weigh ~1-3 mg of [2-(Methoxymethyl)oxan-2-yl]methanol on a microbalance B Encapsulate sample in a tin container A->B C Introduce sample into ~950°C combustion furnace with pure O₂ pulse B->C D Combustion Products (CO₂, H₂O, NOx) pass through reduction tube (Cu) C->D E Gas Separation (Gas Chromatography) D->E F Detection by Thermal Conductivity Detector (TCD) E->F G Calculate mass of C from CO₂ signal F->G H Calculate mass of H from H₂O signal F->H J Report Final Result (%C, %H, %O) G->J H->J I Determine mass of O by pyrolysis or difference I->J

Caption: Workflow for combustion-based elemental analysis.

Detailed Experimental Protocol

  • System Calibration & Validation:

    • Causality: Before analyzing any unknown, the instrument's accuracy must be verified. This is a cornerstone of a self-validating system.

    • Action: Analyze a certified, high-purity organic standard with a known elemental composition (e.g., Acetanilide). The results must fall within the specified tolerance (typically ±0.3%) of the theoretical values. This step validates the entire system, from gas flows to detector response.

  • Sample Preparation:

    • Causality: The final result is a percentage of the initial mass. Therefore, accurate weighing is paramount, especially with the small sample sizes used.[9]

    • Action: Using a calibrated microbalance, accurately weigh 1-3 mg of the [2-(Methoxymethyl)oxan-2-yl]methanol sample into a clean tin capsule. Record the weight to at least 0.001 mg.

  • Automated Analysis:

    • Action: Place the encapsulated sample into the elemental analyzer's autosampler.

    • Process: The sample is dropped into a high-temperature combustion tube (~950°C) flooded with pure oxygen. Combustion converts the sample to gaseous products.

    • Reduction: These gases flow through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. For a C, H, O analysis, this step primarily ensures a clean gas stream.

    • Separation & Detection: The resulting CO₂, H₂O, and N₂ mixture is separated, typically using a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.[5]

  • Oxygen Analysis (if not by difference):

    • Causality: Oxygen cannot be determined directly in an oxygen-rich combustion environment.

    • Action: A separate analysis is performed. The sample is pyrolyzed in a high-temperature furnace in the absence of oxygen. The oxygen from the sample combines with a carbon source to form carbon monoxide (CO), which is then measured.

  • Data Calculation:

    • The instrument's software integrates the detector signals for CO₂ and H₂O.

    • Using the known stoichiometry, it calculates the mass of carbon and hydrogen in the original sample.

    • The mass of oxygen is calculated by subtracting the mass of C and H from the total initial sample mass.[7][10]

    • The final results are presented as mass percentages (%C, %H, %O).

Trustworthiness and Expected Performance: A properly calibrated elemental analyzer should provide results with an accuracy and precision of ≤0.3%. For a pure sample of [2-(Methoxymethyl)oxan-2-yl]methanol, the experimental values should closely align with the theoretical percentages (59.97% C, 10.07% H, 29.96% O).

Part 2: Alternative & Complementary Techniques for Comprehensive Characterization

While combustion analysis confirms the bulk elemental composition, it is insensitive to trace-level inorganic impurities, which are of critical concern in pharmaceutical applications. A multi-faceted approach using orthogonal techniques is essential for a complete purity profile.

Inductively Coupled Plasma (ICP-OES/ICP-MS) for Trace Metal Impurities

Principle of the Technique ICP techniques are designed for detecting trace elements, often at parts-per-million (ppm) or parts-per-billion (ppb) levels.[4][11] A sample, typically in liquid form, is introduced into a high-temperature argon plasma (~6,000-10,000 K). The intense heat desolvates, atomizes, and ionizes the atoms. The excited ions emit light at characteristic wavelengths (measured by ICP-OES) or are separated by their mass-to-charge ratio (measured by ICP-MS).[4]

Application for [2-(Methoxymethyl)oxan-2-yl]methanol The primary application is the quantification of residual metallic catalysts (e.g., Pd, Pt, Ru, Rh) that may have been used during synthesis or other elemental impurities that are not detectable by combustion analysis. Regulatory bodies like the FDA and EMA have strict limits on such impurities.

Detailed Experimental Protocol (General)

  • Sample Digestion:

    • Causality: ICP instruments require liquid samples. The organic matrix of [2-(Methoxymethyl)oxan-2-yl]methanol must be destroyed to release the target elements into a solution.

    • Action: Accurately weigh a larger sample (e.g., 100-250 mg) into a clean microwave digestion vessel. Add a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid).

    • Process: Seal the vessel and place it in a microwave digestion system. The system uses high temperature and pressure to completely oxidize the organic material, leaving the inorganic elements dissolved in the acid solution.

  • Dilution and Analysis:

    • Action: After cooling, the digested sample is quantitatively diluted to a final volume with deionized water.

    • Process: The final solution is introduced into the ICP-MS or ICP-OES. The instrument is calibrated using certified elemental standards to create a calibration curve for quantifying the elements of interest.

  • Data Interpretation: The concentration of each metallic impurity is reported, typically in ppm (mg/kg).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Principle of the Technique HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. This high precision allows for the determination of a unique molecular formula.

Application for [2-(Methoxymethyl)oxan-2-yl]methanol While not a quantitative elemental analysis in the same way as combustion, HRMS serves as a powerful orthogonal method to confirm the elemental composition. By matching the exact measured mass to the theoretical exact mass of C₈H₁₆O₃, it provides strong evidence that the assigned elemental makeup is correct.

Data Interpretation

  • Theoretical Exact Mass of C₈H₁₆O₃: 160.1100 Da

  • Experimental Result: An HRMS measurement yielding a mass of, for example, 160.1098 Da (a difference of only 1.25 ppm) would provide high confidence in the C₈H₁₆O₃ formula.

Part 3: Comparative Analysis of Methodologies

The choice of analytical technique is driven by the specific question being asked. This table provides a direct comparison of the methods discussed.

ParameterCombustion AnalysisICP-MSHRMS
Primary Application Bulk elemental composition (%C, H, N, S, O)Trace elemental impurities (metals, inorganics)Molecular formula confirmation & structural ID
Elements Detected C, H, N, S, OMost elements from Li to UIndirectly confirms C, H, O composition via mass
Typical Sensitivity Percent (%) levelppm - ppb (μg/kg - ng/kg)N/A (provides mass accuracy)
Sample Preparation Direct weighing of solid/liquid (1-3 mg)Acid digestion of a larger sample (100-250 mg)Dilution in a suitable solvent
Destructive? YesYesEffectively Yes (sample is consumed)
Key Output Weight % of elementsConcentration (ppm) of trace elementsHigh-accuracy mass-to-charge (m/z) ratio
Trustworthiness Validated with certified standards (e.g., Acetanilide)Validated with certified elemental standardsValidated with mass calibrants

Decision-Making Framework

G A What is the analytical goal? B Verify Empirical Formula & Assess Bulk Purity? A->B  Composition C Quantify Residual Catalysts/Trace Metals? A->C  Contaminants D Confirm Molecular Formula Orthogonally? A->D  Identity B_sol Combustion Analysis B->B_sol C_sol ICP-MS / ICP-OES C->C_sol D_sol High-Resolution MS D->D_sol

Caption: Choosing the right analytical technique.

Conclusion

For a comprehensive and trustworthy characterization of [2-(Methoxymethyl)oxan-2-yl]methanol, a single technique is insufficient. The analytical strategy must be layered. Combustion analysis serves as the foundational, quantitative standard to confirm the bulk C, H, and O composition, directly verifying the empirical formula against its theoretical benchmark. This should be complemented by ICP-MS to quantify any catalytically-relevant trace metal impurities, satisfying critical quality control and regulatory requirements. Finally, High-Resolution Mass Spectrometry provides an orthogonal confirmation of the molecular formula, ensuring the ultimate confidence in the molecule's identity. By integrating these methods, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality, purity, and identity of their compound.

References

  • Title: Combustion Analysis Calculator Source: Omni Calculator URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: Exeter Analytical URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: Elemental analysis Source: Wikipedia URL: [Link]

  • Title: Combustion Analysis Source: Weebly URL: [Link]

  • Title: Combustion Analysis Source: Chemistry, University of North Georgia URL: [Link]

  • Title: Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization Source: Elga LabWater URL: [Link]

  • Title: Elemental analysis: operation & applications Source: Elementar URL: [Link]

  • Title: Combustion Analysis Source: ChemTeam URL: [Link]

  • Title: Basic principles and tests of organic element analysis Source: Universal Lab Blog URL: [Link]

  • Title: CHNSO Elemental Analysis – Sample Preparation Source: Mettler Toledo URL: [Link]

  • Title: 3.8: Determine Empirical Formula from Combustion Analysis Source: Chemistry LibreTexts URL: [Link]

Sources

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